beta-D-Mannopyranuronic acid
Description
Contextualizing β-D-Mannopyranuronic Acid within Uronic Acid Biochemistry
Uronic acids are characterized by the oxidation of the terminal hydroxyl group of a parent sugar to a carboxylic acid. wikipedia.org In the case of β-D-Mannopyranuronic acid, the C-6 hydroxyl group of β-D-mannose is oxidized to a carboxylic acid group (-COOH). ontosight.ai This structural modification imparts an anionic charge to the molecule at physiological pH, a feature that is crucial for its biological functions.
The uronic acid pathway is a key metabolic route for the synthesis of these sugar acids. youtube.com While the pathway primarily utilizes glucose to produce UDP-glucuronic acid, which serves as a precursor for various bioconjugation reactions and the synthesis of other uronic acids, the specific enzymatic steps leading to the formation of UDP-mannuronic acid are also of significant interest in understanding the biosynthesis of mannuronic acid-containing polymers.
Within the family of uronic acids, β-D-Mannopyranuronic acid is an epimer of β-D-glucopyranuronic acid, differing only in the configuration at the C-2 position. This subtle stereochemical difference has profound implications for the three-dimensional structures of the polymers they form and their interactions with other biomolecules.
Significance as a Monosaccharide Constituent in Biopolymers
The most prominent role of β-D-Mannopyranuronic acid is as a fundamental building block of alginate, a linear polysaccharide found in the cell walls of brown algae (Phaeophyceae) and as an extracellular polysaccharide in some bacteria, such as Pseudomonas aeruginosa and Azotobacter species. ontosight.aiwikipedia.org
Alginate is a copolymer composed of blocks of (1→4)-linked β-D-Mannopyranuronic acid residues and its C-5 epimer, α-L-gulopyranuronic acid. The arrangement of these monomers can vary, consisting of homopolymeric blocks of mannuronic acid (M-blocks), homopolymeric blocks of guluronic acid (G-blocks), and heteropolymeric blocks of alternating or randomly arranged monomers (MG-blocks). The ratio and distribution of these blocks determine the physicochemical properties of the alginate, such as its viscosity, gel-forming ability, and ion-binding capacity.
The presence of β-D-Mannopyranuronic acid is also noted in some bacterial capsular polysaccharides, which play a role in protecting bacteria from the host immune system and other environmental stresses. wikipedia.org
Historical Perspectives in Glycan Research
The study of glycans, or complex carbohydrates, historically lagged behind that of other major classes of macromolecules like nucleic acids and proteins. nih.gov This was largely due to their complex, non-template-driven biosynthesis and the analytical challenges in determining their structures. nih.govnih.gov The term "glycobiology" was coined in the late 1980s to recognize the convergence of carbohydrate chemistry and biochemistry with modern molecular and cellular biology. nih.gov
The discovery and characterization of uronic acids, including β-D-Mannopyranuronic acid, were pivotal in understanding the structure and function of complex polysaccharides. Early research focused on the isolation and chemical analysis of alginates from brown seaweed. The identification of D-mannuronic acid as a primary constituent of alginic acid was a significant milestone.
The phenomenon of "microheterogeneity," where a given glycoprotein (B1211001) can exist as a population of molecules with variations in the structure of their attached glycans, has been a long-standing puzzle in glycobiology. nih.govnih.gov While not directly a feature of the homopolymeric regions of β-D-Mannopyranuronic acid in alginate, the concept highlights the complexity of glycan structures in biological systems.
Further advancements in analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have enabled more detailed structural elucidation of polysaccharides containing β-D-Mannopyranuronic acid, providing deeper insights into their conformation and interactions.
Data Tables
Table 1: Chemical Properties of β-D-Mannopyranuronic Acid
| Property | Value |
| Chemical Formula | C₆H₁₀O₇ nih.govchemspider.com |
| Molar Mass | 194.139 g·mol⁻¹ wikipedia.orgchemigran.com |
| IUPAC Name | β-D-mannopyranuronic acid wikipedia.org |
| CAS Number | 6906-37-2 wikipedia.org |
| PubChem CID | 446145 nih.gov |
Table 2: Key Biopolymers Containing β-D-Mannopyranuronic Acid
| Biopolymer | Source | Monomeric Units | Linkage |
| Alginate | Brown algae, Bacteria (Pseudomonas, Azotobacter) ontosight.aiwikipedia.org | β-D-Mannopyranuronic acid, α-L-Gulopyranuronic acid researchgate.net | (1→4) |
| Bacterial Capsular Polysaccharides | Various bacteria wikipedia.org | Varies, can include β-D-Mannopyranuronic acid | Varies |
Structure
2D Structure
Properties
CAS No. |
33599-45-0 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6+/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-SYJWYVCOSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of β D Mannopyranuronic Acid and Its Derivatives
Precursor Pathways for Nucleotide Sugars
The biosynthesis of β-D-mannopyranuronic acid and its derivatives originates from activated sugar precursors known as nucleotide sugars. These high-energy molecules serve as the building blocks for the assembly of complex carbohydrates.
GDP-Mannuronic Acid Biosynthesis via GDP-Mannose Dehydrogenase (GMD)
A primary pathway for the formation of the mannuronic acid precursor, guanosine (B1672433) diphosphate-D-mannuronic acid (GDP-ManA), involves the oxidation of GDP-mannose. nih.govresearchgate.net This critical reaction is catalyzed by the enzyme GDP-mannose dehydrogenase (GMD), which is encoded by the algD gene in organisms like Pseudomonas aeruginosa. nih.govmicrobiologyresearch.org
The biosynthesis of GDP-ManA from the central carbon metabolite fructose-6-phosphate (B1210287) involves a series of enzymatic steps:
Phosphomannose Isomerase/GDP-Mannose Pyrophosphorylase (AlgA): This bifunctional enzyme first converts fructose-6-phosphate to mannose-6-phosphate (B13060355) and then to mannose-1-phosphate. researchgate.net
Phosphomannomutase (AlgC): This enzyme facilitates the conversion of mannose-6-phosphate to mannose-1-phosphate. researchgate.net
GDP-Mannose Dehydrogenase (GMD/AlgD): This key regulatory enzyme catalyzes the irreversible NAD+-dependent oxidation of GDP-mannose to GDP-mannuronic acid. nih.govresearchgate.netnih.govmicrobiologyresearch.org This step is considered a crucial control point in the alginate biosynthesis pathway. nih.govmicrobiologyresearch.org
Studies have shown that overexpression of the algD gene leads to increased GMD activity, resulting in lower intracellular concentrations of GDP-mannose and significantly higher levels of GDP-mannuronate. nih.govmicrobiologyresearch.org Interestingly, while GMD is essential, in strains where it is overexpressed, a subsequent enzyme in the pathway may become the new rate-limiting step for alginate production. nih.gov The GMD enzyme in the brown alga Ectocarpus siliculosus has been characterized and shown to be a dimer that is highly active at an alkaline pH and is stimulated by salts, reflecting an adaptation to its marine environment. nih.gov
| Enzyme | Gene | Function |
| Phosphomannose Isomerase/GDP-Mannose Pyrophosphorylase | algA | Converts fructose-6-phosphate to mannose-1-phosphate |
| Phosphomannomutase | algC | Converts mannose-6-phosphate to mannose-1-phosphate |
| GDP-Mannose Dehydrogenase | algD | Oxidizes GDP-mannose to GDP-mannuronic acid |
Uridine Diphosphate N-acetyl-D-mannosaminuronic Acid (UDP-ManNAcA) Biosynthesis
Another significant derivative is Uridine Diphosphate N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA), a nucleotide sugar involved in the biosynthesis of various polysaccharides, including bacterial capsules. ontosight.aiacs.orgnih.gov The synthesis of UDP-ManNAcA typically proceeds from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), the end-product of the hexosamine biosynthesis pathway. nih.govwikipedia.org
In bacteria like Campylobacter jejuni and Micrococcus luteus, the biosynthesis of UDP-ManNAcA involves a two-step enzymatic process: acs.orgnih.govnih.gov
UDP-GlcNAc 2-epimerase: This enzyme catalyzes the epimerization of UDP-GlcNAc at the C2 position to form UDP-N-acetyl-D-mannosamine (UDP-ManNAc). acs.orgnih.govnih.gov
UDP-ManNAc dehydrogenase: This NAD+-dependent enzyme then oxidizes the C6 position of UDP-ManNAc to produce UDP-ManNAcA. acs.orgnih.govnih.gov
Research on C. jejuni has identified the specific enzymes within the capsular polysaccharide (CPS) formation gene cluster that are responsible for this pathway. acs.orgnih.gov Similarly, studies in M. luteus have detailed the separation and properties of these enzymes, confirming the sequential action of the epimerase and dehydrogenase. nih.gov
| Starting Substrate | Intermediate | Final Product | Enzymes Involved |
| UDP-GlcNAc | UDP-ManNAc | UDP-ManNAcA | UDP-GlcNAc 2-epimerase, UDP-ManNAc dehydrogenase |
Biosynthesis of Di-N-acetylated Mannosaminuronic Acid Derivatives in Lipopolysaccharides
Lipopolysaccharides (LPS), major components of the outer membrane of Gram-negative bacteria, can contain complex and unusual sugar derivatives, including di-N-acetylated mannosaminuronic acid. mdpi.com The biosynthesis of these specialized structures involves a series of dedicated enzymatic reactions.
The formation of these derivatives often involves enzymes that modify the sugar backbone. One such enzyme is N-acetyl sugar amidotransferase (NASAT), which is implicated in creating an acetamido moiety on the O-chain of LPS. mdpi.com This enzyme family is characterized by specific conserved motifs, including a PP-loop and a tetracysteine motif, suggesting ATP-dependent activity. mdpi.com The structural analysis of a NASAT from Legionella pneumophila reveals a distinct architecture that facilitates its catalytic function. mdpi.com The acetylation of mannuronic acid residues within a polymer can also occur, catalyzed by acetylase complexes, which can add acetyl groups to the O-2 and/or O-3 positions. nih.gov
Epimerization is a crucial step in generating the diversity of sugar monomers required for complex polysaccharide synthesis. mdpi.comcazypedia.org In the context of amino sugar uronic acids, C5-epimerases play a significant role. For instance, in the biosynthesis of heparan sulfate (B86663), a glucuronyl C5-epimerase converts D-glucuronic acid residues to L-iduronic acid. researchgate.net This reaction proceeds through a deprotonation/reprotonation mechanism, creating a carbanion intermediate. researchgate.net
Similarly, in alginate biosynthesis, mannuronan C5-epimerases convert D-mannuronic acid residues into L-guluronic acid residues within the polymer chain. cazypedia.org This post-polymerization modification is not random and leads to the formation of specific block structures within the alginate polymer, influencing its physical properties. cazypedia.org The activity of these epimerases can be controlled by modifications such as acetylation of the sugar residues. cazypedia.org
Genetic Regulation of Mannuronic Acid Biosynthetic Pathways
The biosynthesis of mannuronic acid and its derivatives is tightly regulated at the genetic level to ensure that the production of these metabolically expensive polymers is coordinated with the cell's needs.
In bacteria like Pseudomonas aeruginosa and Azotobacter vinelandii, the genes required for alginate biosynthesis are often clustered together on the chromosome. nih.govnih.gov A key point of regulation is the transcriptional control of the algD gene, which encodes the rate-limiting enzyme GMD. microbiologyresearch.orgnih.govnih.gov The expression of algD is controlled by multiple promoters that are recognized by different sigma factors, such as the stationary phase sigma factor RpoS (σS) and the stress response sigma factor AlgU (σE). nih.gov This allows the bacterium to modulate alginate production in response to various environmental signals and stresses.
The regulatory network also includes other proteins that can act as positive or negative modulators. researchgate.net For example, in P. aeruginosa, a complex genetic switch involving the algU-mucA-mucB-mucC-mucD gene cluster controls the conversion between non-mucoid and mucoid (alginate-overproducing) phenotypes. nih.gov Furthermore, the metabolic state of the cell has a significant impact on alginate production, as the pathway is energy and carbon intensive. nih.gov Disruptions in central metabolic pathways can reduce or abolish the synthesis of these polymers. nih.gov
| Gene/Regulator | Organism | Regulatory Role |
| algD | P. aeruginosa, A. vinelandii | Encodes the key biosynthetic enzyme GMD; transcription is tightly regulated. |
| RpoS (σS) | A. vinelandii | Stationary phase sigma factor that recognizes a promoter for algD. |
| AlgU (σE) | A. vinelandii, P. aeruginosa | Stress response sigma factor that recognizes a promoter for algD. |
| algU-mucA-mucB-mucC-mucD cluster | P. aeruginosa | Main genetic switch controlling mucoid and non-mucoid phenotypes. |
| c-di-GMP | A. vinelandii | Positively controls the expression of mannuronan C-5 epimerases. |
Gene Clusters Encoding Biosynthetic Enzymes
The genetic foundation for the synthesis of β-D-mannopyranuronic acid and its derivatives is primarily located in dedicated gene clusters. These clusters house the genes that encode the necessary enzymes for the conversion of precursor molecules into the final products.
In alginate-producing bacteria, such as Pseudomonas aeruginosa and Azotobacter vinelandii, the biosynthesis of the precursor GDP-D-mannuronic acid starts from the central metabolic intermediate, fructose-6-phosphate. This conversion is catalyzed by a series of enzymes encoded by the alg gene cluster. nih.govnih.gov A key operon, initially identified in P. aeruginosa, contains a suite of genes essential for this pathway, including algD, alg8, alg44, algK, algE, algG, algX, algL, algI, algJ, algF, and algA. nih.gov The expression of these genes is tightly regulated, with the algD promoter playing a crucial role. nih.govnih.gov
The synthesis of GDP-D-mannuronic acid from fructose-6-phosphate involves the following key enzymatic steps:
Phosphomannose isomerase (AlgA): Converts fructose-6-phosphate to mannose-6-phosphate. nih.gov
Phosphomannomutase (AlgC): Isomerizes mannose-6-phosphate to mannose-1-phosphate. nih.govnih.gov
GDP-mannose pyrophosphorylase (part of the bifunctional AlgA protein): Activates mannose-1-phosphate to GDP-mannose. nih.gov
GDP-mannose dehydrogenase (AlgD): Oxidizes GDP-mannose to the final precursor, GDP-D-mannuronic acid. nih.govresearchgate.net
In the context of mannosylerythritol lipids (MELs), a type of glycolipid biosurfactant, gene clusters have been identified in yeasts like Pseudozyma antarctica and Ustilago maydis. nih.govnih.govnih.gov In P. antarctica, a gene cluster responsible for MEL biosynthesis includes the emt1 gene, which encodes an erythritol/mannose transferase. nih.govnih.gov This enzyme is crucial for the transfer of a mannosyl group, a derivative of which can be β-D-mannopyranuronic acid in other contexts, to erythritol. Similarly, Ustilago maydis possesses a gene cluster for ustilagic acid (a cellobiose (B7769950) lipid) and another for MELs. nih.govnih.gov The emt1 gene in U. maydis is essential for MEL production and is believed to catalyze the synthesis of mannosyl-D-erythritol from GDP-mannose. nih.gov
Table 1: Key Genes and Enzymes in the Biosynthesis of β-D-Mannopyranuronic Acid Precursors and Derivatives
| Gene | Enzyme | Function | Organism(s) |
|---|---|---|---|
| algA | Phosphomannose isomerase / GDP-mannose pyrophosphorylase | Converts fructose-6-phosphate to mannose-6-phosphate and subsequently to GDP-mannose. nih.gov | Pseudomonas aeruginosa, Azotobacter vinelandii |
| algC | Phosphomannomutase | Converts mannose-6-phosphate to mannose-1-phosphate. nih.govnih.gov | Pseudomonas aeruginosa, Azotobacter vinelandii |
| algD | GDP-mannose dehydrogenase | Oxidizes GDP-mannose to GDP-D-mannuronic acid. nih.govresearchgate.net | Pseudomonas aeruginosa, Azotobacter vinelandii |
| alg8, alg44 | Polymerase complex proteins | Involved in the polymerization of GDP-D-mannuronic acid into polymannuronic acid. nih.govuniprot.org | Pseudomonas aeruginosa, Azotobacter vinelandii |
| algG | Mannuronan C-5-epimerase | Epimerizes D-mannuronic acid residues to L-guluronic acid residues within the alginate polymer. frontiersin.orgnih.govasm.org | Pseudomonas fluorescens, Azotobacter vinelandii |
| emt1 | Erythritol/mannose transferase | Catalyzes the transfer of a mannosyl group in the biosynthesis of mannosylerythritol lipids (MELs). nih.govnih.govnih.gov | Pseudozyma antarctica, Ustilago maydis |
Microbial Systems for Biosynthetic Studies
A variety of microbial systems have been instrumental in elucidating the biosynthetic pathways of β-D-mannopyranuronic acid and its derivatives. These organisms serve as natural producers or have been genetically engineered to study specific aspects of the synthesis.
Bacterial Systems:
The primary model organisms for studying the biosynthesis of alginate, a polymer rich in β-D-mannuronic acid, are the bacteria Pseudomonas aeruginosa and Azotobacter vinelandii. nih.govnih.gov Much of the foundational knowledge of the alg gene cluster and the enzymatic steps leading to GDP-D-mannuronic acid has been derived from research on these bacteria. nih.govnih.gov P. aeruginosa, an opportunistic human pathogen, produces alginate as a key component of its biofilm matrix, which contributes to its virulence. nih.gov A. vinelandii, a soil bacterium, produces alginate as part of its life cycle, forming desiccation-resistant cysts. nih.gov Studies on these bacteria have allowed for the detailed characterization of the biosynthetic enzymes and the regulatory networks that control alginate production. nih.govnih.gov Pseudomonas fluorescens has also been used to study the function of specific enzymes like the mannuronan C-5-epimerase AlgG. asm.org
Yeast Systems:
The basidiomycetous yeasts Pseudozyma antarctica and Ustilago maydis are key models for understanding the biosynthesis of mannosylerythritol lipids (MELs), which are glycolipids containing a mannose moiety. nih.govnih.govnih.gov While not directly producing free β-D-mannopyranuronic acid, the study of MEL biosynthesis in these yeasts provides insights into the enzymatic transfer of mannose, a closely related sugar. Research on P. antarctica has identified the emt1 gene within a conserved gene cluster as essential for MEL production. nih.govnih.gov Similarly, U. maydis, a plant pathogen, produces both MELs and ustilagic acid, and genetic studies in this organism have been crucial in identifying the genes responsible for the synthesis of these glycolipids. nih.govnih.gov These yeast systems offer a eukaryotic perspective on the biosynthesis of complex mannose-containing molecules and have been engineered to improve the production of these valuable biosurfactants. mdpi.comresearchgate.net
Table 2: Microbial Systems Used in the Study of β-D-Mannopyranuronic Acid and its Derivatives' Biosynthesis
| Microbial System | Compound(s) Studied | Key Research Findings |
|---|---|---|
| Pseudomonas aeruginosa | Alginate | Identification and characterization of the alg gene cluster and its role in GDP-D-mannuronic acid and alginate biosynthesis. nih.govnih.gov |
| Azotobacter vinelandii | Alginate | Elucidation of the alginate biosynthetic pathway and the function of enzymes like mannuronan C-5-epimerases. nih.govnih.gov |
| Pseudomonas fluorescens | Alginate | Characterization of the role of AlgG as a periplasmic mannuronan C-5-epimerase. asm.org |
| Pseudozyma antarctica | Mannosylerythritol Lipids (MELs) | Identification of the MEL biosynthetic gene cluster, including the essential emt1 gene. nih.govnih.gov |
| Ustilago maydis | Mannosylerythritol Lipids (MELs), Ustilagic Acid | Genetic analysis of glycolipid production, including the role of emt1 in MEL synthesis. nih.govnih.gov |
Structural Integration and Role of β D Mannopyranuronic Acid in Polysaccharides
Alginate Structure and Composition
Alginate is a linear anionic polysaccharide primarily found in the cell walls of brown seaweeds and as an extracellular polymer produced by some bacteria, such as species of Azotobacter and Pseudomonas. researchgate.netnih.gov Its structure is characterized by a remarkable heterogeneity that dictates its physicochemical properties and biological functions.
The ratio of M to G residues (M/G ratio) is a critical parameter that varies depending on the source of the alginate, and even between different tissues of the same seaweed. ntnu.no For instance, alginates from the stipes of Laminaria hyperborea are rich in G-residues, while those from the leaf-like parts are richer in M-residues. This variation in the M/G ratio significantly influences the gelling properties of the alginate.
The M and G residues in alginate are not randomly distributed but are arranged in blocks along the polymer chain. nih.govresearchgate.net These blocks can be homopolymeric, consisting of consecutive M-residues (MM-blocks) or consecutive G-residues (GG-blocks), or they can be heteropolymeric, with an alternating sequence of M and G residues (MG-blocks). researchgate.netnih.govresearchgate.net
The presence and distribution of these blocks are fundamental to the properties of alginate. researchgate.net The GG-blocks are responsible for the strong gel-forming ability of alginate in the presence of divalent cations, particularly Ca2+. nih.gov The calcium ions fit into the cavities formed by the G-residues, creating a structure often referred to as the "egg-box" model. nih.gov In contrast, the MM-blocks and MG-blocks are more flexible and contribute to the viscosity of alginate solutions. nih.gov The MG-blocks, in particular, influence the flexibility and shrinkage of the alginate gel. nih.gov
| Block Type | Composition | Primary Function/Property |
|---|---|---|
| MM-block | Consecutive β-D-Mannopyranuronic acid residues | Contributes to viscosity and flexibility |
| GG-block | Consecutive α-L-Gulopyranuronic acid residues | Responsible for strong gel formation with divalent cations |
| MG-block | Alternating β-D-Mannopyranuronic acid and α-L-Gulopyranuronic acid residues | Influences gel flexibility and shrinkage |
The sequence of M and G residues, and the length and distribution of the homopolymeric and heteropolymeric blocks, exhibit significant variation, a phenomenon known as microheterogeneity. researchgate.net This variation is dependent on the biological source of the alginate, including the species of seaweed or bacteria, and even the environmental conditions during growth. ntnu.no
For example, bacterial alginates, particularly from Pseudomonas species, often lack the GG-blocks found in seaweed alginates. nih.gov Alginates from different strains of Azotobacter vinelandii and various Pseudomonas species show considerable differences in their monomer sequences and acetylation patterns. nih.gov This microheterogeneity is a key determinant of the diverse physicochemical properties observed in alginates from different origins. nih.gov
The structural diversity of alginate is not solely a result of the polymerization process but is also significantly influenced by a post-polymerization modification known as C5-epimerization. ntnu.no In this enzymatic process, specific enzymes called mannuronan C-5-epimerases convert β-D-mannopyranuronic acid (M) residues into α-L-gulopyranuronic acid (G) residues at the polymer level. unit.nonih.gov
These enzymes act on pre-existing polymannuronic acid chains. ntnu.no The extent and pattern of this epimerization are controlled by the specific C-5-epimerases present in the organism. nih.gov For instance, the bacterium Azotobacter vinelandii produces a family of seven secreted AlgE epimerases (AlgE1-7), each creating different epimerization patterns. nih.govnih.gov This enzymatic modification is crucial for generating the block structure of alginate, thereby controlling its gelling properties and other functionalities. unit.no The ability to control this epimerization process in vitro holds great promise for tailoring the properties of alginates for specific applications. nih.gov
Mannuronic Acid in Other Glycoconjugates
While β-D-mannopyranuronic acid is a defining component of alginate, its presence is not limited to this polysaccharide.
Certain pathogenic bacteria produce a thick, mucoid layer of polysaccharides known as a capsule. voicetube.com This capsule can play a role in protecting the bacteria from the host's immune system. voicetube.com While the composition of these capsular polysaccharides is highly variable among different bacterial species, some have been found to contain mannuronic acid derivatives. The macrophage mannose receptor, a component of the innate immune system, has been shown to bind to the capsular polysaccharides of Streptococcus pneumoniae, a process that is inhibitable by D-mannose, suggesting the involvement of mannose-like residues in this recognition. nih.gov
Glycosaminoglycans (GAGs)
Glycosaminoglycans are long, unbranched polysaccharides consisting of repeating disaccharide units, which are crucial components of the extracellular matrix in animals. microbiologyresearch.org The typical uronic acids found in common GAGs such as heparin, heparan sulfate (B86663), and chondroitin (B13769445) sulfate are β-D-glucuronic acid and its C-5 epimer, α-L-iduronic acid. microbiologyresearch.org
Notably, β-D-Mannopyranuronic acid is not a natural, direct constituent of vertebrate GAGs. However, polysaccharides that are rich in β-D-Mannopyranuronic acid, such as alginate, can be chemically modified to mimic the properties of GAGs. For instance, sulfated alginates have been shown to act as functional analogues of heparin and heparan sulfate. nih.gov These synthetic mimics leverage the polyanionic nature of the alginate backbone, which, after sulfation, can interact with proteins and regulate biological processes in a manner similar to natural GAGs. nih.govnih.gov
Lipopolysaccharides (LPS) O-antigens
Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria, consisting of a lipid A anchor, a core oligosaccharide, and a distal O-antigen polysaccharide chain. nih.gov The O-antigen is highly variable and is a primary determinant of the bacterial serotype. nih.govnih.gov
While less common than other sugars, derivatives of β-D-Mannopyranuronic acid are integral components of the O-antigen in certain bacteria, particularly Pseudomonas aeruginosa. The O-specific side chains of P. aeruginosa are often rich in unusual amino sugars and uronic acids. nih.gov
Specific examples include:
P. aeruginosa serotype O5 : The B-band O-antigen is composed of a trisaccharide repeat that includes di-N-acetyl-D-mannosaminuronic acid (Man(NAc)₂A), a derivative of D-mannuronic acid. oup.com
Other P. aeruginosa serotypes : The O-antigens of serotypes O2, O5, O16, and O18 share a similar trisaccharide repeating unit structure composed of one N-acetyl-D-fucosamine residue and two uronic acid derivatives. These uronic acids can be complex derivatives of both D-mannuronic acid and L-guluronic acid, such as 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid (d-Man(2NAc3NAc)A) and 3-acetamidino-2-acetamido-2,3-dideoxy-D-mannuronic acid (d-Man(2NAc3N)A). nih.gov
The presence of these charged, often modified, uronic acid residues in the O-antigen is critical for the bacterium's interaction with its environment and the host immune system. acs.orgrsc.org
Conformational Analysis of β-D-Mannopyranuronic Acid Residues in Polysaccharides
The conformation of the β-D-Mannopyranuronic acid residue within a polysaccharide chain is a key determinant of the macromolecule's three-dimensional shape and properties. Unlike many other pyranose sugars that strongly favor a single chair conformation (4C₁), mannopyranosyluronic acids exhibit more complex conformational behavior.
Flexibility of Glycosidic Linkages
The flexibility of a polysaccharide chain is largely dictated by the rotational freedom around the glycosidic bonds, described by the dihedral angles phi (φ) and psi (ψ). In polysaccharides containing β-D-Mannopyranuronic acid, such as alginate, the residues are connected by β(1→4) glycosidic linkages. acs.org
The flexibility of these linkages is highly dependent on the local sequence of monomers. Alginate is a copolymer of β-D-Mannopyranuronic acid (M) and α-L-Guluronic acid (G). Molecular dynamics studies have revealed differences in the stiffness of the polymer chain based on the sequence of these blocks. microbiologyresearch.orgnih.gov
Homopolymeric Blocks (MM and GG): The diequatorial (β) linkage between two mannuronic acid residues (MM-blocks) confers a degree of flexibility. In contrast, the diaxial (α) linkage between two guluronic acid residues (GG-blocks) results in more hindered rotation, leading to a stiffer, more extended chain conformation. microbiologyresearch.org
Table 1: Influence of Glycosidic Linkage on Polysaccharide Chain Flexibility
| Glycosidic Block | Linkage Type | Relative Flexibility | Consequence |
|---|---|---|---|
| MM | Diequatorial β(1→4) | Flexible | Contributes to a more coiled conformation. |
| GG | Diaxial α(1→4) | Stiff / Rigid | Creates extended, buckled chain regions. microbiologyresearch.org |
| MG/GM | Equatorial-Axial | More Flexible | Allows for greater conformational freedom compared to GG-blocks. nih.gov |
Influence of Environmental Conditions on Polysaccharide Conformation
The conformation of polysaccharides containing β-D-Mannopyranuronic acid is highly sensitive to environmental factors such as pH and ionic strength. These conditions primarily influence the ionization state of the carboxylic acid group on the uronic acid residue, which in turn affects electrostatic interactions and hydrogen bonding.
Influence of pH: The carboxylate groups of mannuronic acid residues have a pKa value typically in the range of 3 to 4.
At neutral to high pH (>5), the carboxyl groups are deprotonated and negatively charged. This leads to electrostatic repulsion between residues, promoting a more extended and rigid chain conformation. rsc.org
As the pH is lowered towards the pKa value, the carboxyl groups become protonated (-COOH). This reduction in charge allows for increased hydrogen bonding between chain segments, which can lead to an increase in solution viscosity, peaking around pH 3-3.5. At very low pH (<3), extensive protonation can lead to polymer aggregation and precipitation.
Influence of Ionic Strength: The presence of salt in the solution also modulates the polysaccharide conformation.
At low ionic strength, the electrostatic repulsions between the charged carboxylate groups are strong, leading to a stiff, extended chain. nih.gov
At high ionic strength, cations in the solution can screen the negative charges on the polymer backbone. This shielding effect reduces intramolecular repulsion, allowing the polysaccharide chain to become more flexible and adopt a more compact, coiled conformation. nih.gov Divalent cations like Ca²⁺ are particularly effective and can induce gelation by cross-linking the polymer chains, primarily through interactions with guluronic acid blocks. rsc.org
Table 2: Effect of Environmental Conditions on Alginate Conformation
| Condition | Effect on Mannuronic Acid | Consequence for Polysaccharide Chain |
|---|---|---|
| High pH (>5) | Deprotonated (-COO⁻) | Extended, rigid conformation due to electrostatic repulsion. |
| Low pH (~3-4) | Protonated (-COOH) | Increased hydrogen bonding, higher viscosity. |
| Low Ionic Strength | Charges are unscreened | Stiff, extended chain due to repulsion. nih.gov |
| High Ionic Strength | Charges are screened by cations | Flexible, more compact coil due to reduced repulsion. nih.gov |
Enzymatic Degradation and Modification of β D Mannopyranuronic Acid Containing Biopolymers
Alginate Lyases (Polysaccharide Lyases)
Alginate lyases are a class of polysaccharide lyases (PLs) that catalyze the degradation of alginate, a linear copolymer of β-D-mannuronate (M) and its C5 epimer, α-L-guluronate (G). nih.govresearchgate.netnih.gov These enzymes cleave the glycosidic bonds within the alginate chain via a β-elimination mechanism. nih.govwikipedia.orgfrontiersin.orgscitepress.org This process results in the formation of oligosaccharides with an unsaturated 4-deoxy-L-erythro-hex-4-enopyranosyluronic acid at the non-reducing end. nih.govnih.govwikipedia.orgfrontiersin.org Alginate lyases are found in a variety of organisms, including marine algae, bacteria, fungi, and viruses. nih.govnih.gov Based on their amino acid sequences, they are classified into several Polysaccharide Lyase (PL) families in the Carbohydrate-Active enZYmes (CAZy) database, including PL5, -6, -7, -14, -15, -17, and -18. nih.govnih.gov
These enzymes can be further categorized as endolytic or exolytic. nih.govwikipedia.org Endolytic alginate lyases cleave internal bonds within the long alginate polymer, producing oligosaccharides as the primary products. nih.govnih.gov In contrast, exolytic alginate lyases act on the ends of alginate chains or small oligosaccharides, breaking them down into monosaccharides or disaccharides. nih.govnih.govwikipedia.org
The β-elimination reaction catalyzed by alginate lyases is a sophisticated multi-step process. nih.gov The fundamental steps of this mechanism are as follows:
Neutralization of the Carboxyl Group: The first step involves the neutralization of the negative charge on the carboxylate anion of the uronic acid residue. nih.govscitepress.orgzju.edu.cn This is crucial as it lowers the pKa of the proton at the C5 position, making it more susceptible to abstraction. tandfonline.com This neutralization can be achieved through the interaction with positively charged amino acid residues (like arginine or lysine), the side chains of asparagine or glutamine, or divalent metal ions such as Ca²⁺. wikipedia.orgnih.gov
Proton Abstraction: A general base catalyst, typically an amino acid residue like tyrosine or histidine within the enzyme's active site, abstracts the proton from the C5 position of the uronic acid. nih.govzju.edu.cn This leads to the formation of an enolate intermediate. nih.gov
Cleavage of the Glycosidic Bond: The final step involves the transfer of electrons from the carboxyl group, which results in the formation of a double bond between C4 and C5. nih.govscitepress.org Concurrently, a proton is donated by a general acid catalyst (often a tyrosine residue) to the glycosidic oxygen, leading to the cleavage of the 4-O-glycosidic bond. nih.govzju.edu.cnnih.gov
The stereochemistry of the substrate influences the elimination pathway. For β-D-mannuronate residues, the C5 proton and the departing oxygen at C4 are in a syn orientation, leading to a syn-elimination. nih.govnih.gov In contrast, for α-L-guluronate residues, these groups are in an anti position, resulting in an anti-elimination. nih.govnih.gov
Different catalytic mechanisms have been identified based on the specific amino acid residues and cofactors involved in the neutralization and catalysis steps. These include His/Tyr β-elimination and metal-assisted β-elimination. nih.gov
Alginate lyases exhibit a range of substrate specificities, with some enzymes preferentially degrading specific regions of the alginate polymer. Mannuronate lyases, also known as poly(β-D-mannuronate) lyases, specifically target the glycosidic bonds between consecutive β-D-mannuronate residues (M-blocks). wikipedia.org
The specificity of these enzymes is dictated by the structural features of their substrate-binding clefts. Some mannuronate lyases are strictly specific for M-blocks, while others, known as bifunctional lyases, can degrade both M-blocks and G-blocks, or even the alternating MG-regions, though they may show a preference for one over the other. wikipedia.orgfrontiersin.org
The mode of action also contributes to their specificity. Endolytic mannuronate lyases cleave within the polyM regions to produce unsaturated oligosaccharides, whereas exolytic mannuronate lyases degrade these oligosaccharides further into monosaccharides. nih.govwikipedia.org For instance, BcelPL6, an alginate lyase from the gut bacterium Bacteroides cellulosilyticus, demonstrates a specific attack on M-blocks, initially releasing oligosaccharides that are then further degraded to di- and trisaccharides. nih.gov
Table 1: Examples of Mannuronate-Specific Alginate Lyases and their Characteristics
| Enzyme | Source Organism | Polysaccharide Lyase Family | Mode of Action | Optimal pH | Optimal Temperature (°C) |
| AlyRm3 | Rhodothermus marinus | PL39 | Endolytic | ~5.5 | ~75 |
| AlyRm4 | Rhodothermus marinus | PL17 | Exolytic | ~6.5 | ~81 |
| BcelPL6 | Bacteroides cellulosilyticus | PL6 | Endolytic | Not specified | Not specified |
| Alg0392 | Not specified | Not specified | Endo- and Exolytic | Not specified | Not specified |
This table is interactive. Click on the headers to sort the data.
The search for novel alginate lyases with unique properties, such as high thermostability or specific substrate preferences, is an active area of research. These enzymes are often identified through genome mining of microorganisms from diverse environments, particularly marine habitats.
For example, two novel thermostable alginate lyases, designated AlyRm3 and AlyRm4, were identified from the marine thermophilic bacterium Rhodothermus marinus. frontiersin.org AlyRm3, belonging to the PL39 family, and AlyRm4, from the PL17 family, are among the most thermophilic and thermostable alginate lyases discovered to date, with optimal temperatures of approximately 75°C and 81°C, respectively. frontiersin.org Detailed analysis revealed that AlyRm3 is an endolytic lyase, while AlyRm4 is an exolytic lyase that cleaves monomers from the non-reducing end of oligo- and poly-alginates. frontiersin.org
Another example is the characterization of a PL6 family alginate lyase from the human gut microbe Bacteroides cellulosilyticus, named BcelPL6. nih.gov This enzyme was found to be specific for polyM regions of alginate and acts as an endolyase that further degrades the initially produced oligosaccharides. nih.gov The identification and characterization of such novel enzymes expand the toolbox for biotechnological applications and provide insights into the microbial degradation of complex polysaccharides.
The three-dimensional structures of several alginate lyases have been elucidated, providing valuable insights into the molecular basis of their substrate recognition and catalytic mechanism. These structures reveal diverse folds, which can be broadly classified into three main classes: the β-jelly roll, the (α/α)n toroid, and the β-helix fold. nih.govresearchgate.net
The active site of alginate lyases is typically a cleft or a tunnel-like structure that accommodates the alginate polymer. nih.gov The shape and charge distribution of this cleft are key determinants of the enzyme's substrate specificity. For instance, the active site cleft of mannuronate-specific lyases is shaped to preferentially bind the chair conformation of β-D-mannuronate residues.
Key amino acid residues within the active site are responsible for substrate binding and catalysis. As previously mentioned, residues like arginine, lysine, asparagine, and glutamine are often involved in neutralizing the carboxyl group of the uronic acid. zju.edu.cnnih.gov Catalytic residues, such as tyrosine and histidine, act as general acids and bases to facilitate the β-elimination reaction. nih.govzju.edu.cn The precise positioning of these residues and their interaction with the substrate are critical for efficient catalysis.
Molecular docking studies, such as those performed with BcelPL6, can further illuminate the enzyme-substrate interactions. In the case of BcelPL6, docking with tetra-mannuronic acid oriented the substrate for a syn attack, consistent with its specificity for M-blocks. nih.gov
Mannuronan C5-Epimerases
Mannuronan C5-epimerases are another crucial class of enzymes involved in the modification of alginate. Unlike alginate lyases that degrade the polymer, these enzymes catalyze the epimerization of β-D-mannuronate (M) residues into α-L-guluronate (G) residues at the polymer level.
The conversion of M to G residues is a post-polymerization modification that dramatically influences the physicochemical properties of the alginate polymer. The introduction of G-blocks allows for the formation of "egg-box" structures through the chelation of divalent cations like Ca²⁺, leading to gel formation.
The catalytic mechanism of mannuronan C5-epimerases involves the abstraction of the proton at the C5 position of a mannuronate residue, followed by the re-protonation of the resulting enolate intermediate from the opposite face, leading to the inversion of the stereochemistry at C5 and the formation of a guluronate residue. This reaction is reversible, allowing the enzyme to interconvert between M and G residues.
Bifunctional Epimerase/Lyase Activities
Certain enzymes exhibit bifunctional activity, possessing both mannuronan C-5-epimerase and alginate lyase capabilities. These enzymes can modify and degrade biopolymers containing β-D-mannopyranuronic acid. A notable example is the AlgE7 enzyme from Azotobacter vinelandii, which catalyzes both the epimerization of β-D-mannuronic acid (M) residues into α-L-guluronic acid (G) residues and the cleavage of the alginate chain through a β-elimination mechanism wikipedia.orgnih.govnih.gov. The reaction mechanisms for both epimerization and lyase activity are similar, and it is suggested that the same active site can catalyze both reactions mdpi.comnih.gov.
The dual activities of these enzymes are influenced by reaction conditions. For instance, the lyase activity of AlgE7 is promoted by calcium ions (Ca²⁺), while sodium chloride (NaCl) tends to reduce it wikipedia.orgnih.govnih.gov. This allows for the modulation of the enzymatic output, shifting the balance between polymer modification (epimerization) and degradation (lysis). The study of various AlgE7 mutants has identified specific amino acid residues, such as R148, as being critical for lyase activity. A mutation at this position can result in an enzyme with only epimerase functionality nih.govnih.gov.
Bifunctional alginate lyases are efficient in degrading alginates composed of both mannuronate (M) and guluronate (G) bohrium.com. The cleavage preference for these enzymes can vary. For AlgE7, the preferential cleavage sites have been identified as M|XM and G|XM, where X can be either M or G wikipedia.orgnih.gov. Another bifunctional enzyme, Aly1 from the genus Flammeovirga, also demonstrates a preference for G over M residues bohrium.com. The degradation patterns of these enzymes can be complex, varying with the substrate's terminus types, molecular size, and M/G content bohrium.com.
Table 1: Characteristics of Bifunctional Epimerase/Lyase Enzymes
| Enzyme | Source Organism | Dual Activities | Factors Influencing Activity | Cleavage Site Preference |
| AlgE7 | Azotobacter vinelandii | Mannuronan C-5-Epimerase, Alginate Lyase | Lyase activity promoted by Ca²⁺, reduced by NaCl wikipedia.orgnih.govnih.gov | M |
| Aly1 | Genus Flammeovirga | Endolytic Alginate Lyase, Epimerase (inferred) | Optimal activity at 50°C and pH 6.0 bohrium.com | Prefers G over M residues bohrium.com |
| Aly35 | Vibrio sp. H204 | Endolytic Alginate Lyase (degrades polyM and polyG) | Similar biochemical characteristics for full-length and truncated domains mdpi.com | Degrades alginate, polymannuronate (PM), and polyguluronate (PG) mdpi.com |
Oligosaccharide Production via Enzymatic Degradation
The enzymatic degradation of alginate, a biopolymer rich in β-D-mannopyranuronic acid, is a primary method for producing alginate oligosaccharides (AOS) nih.govmdpi.com. This process utilizes alginate lyases, which cleave the glycosidic bonds within the polymer chain nih.govmdpi.com. The enzymatic approach is favored for its mild reaction conditions and high specificity, which allows for the production of oligosaccharides with defined structures mcgill.ca.
Alginate lyases are classified based on their mode of action and substrate specificity. Endolytic lyases cleave bonds within the polymer chain, resulting in a mixture of oligosaccharides of varying lengths, typically dimers, trimers, and tetramers nih.govmcgill.ca. In contrast, exolytic lyases act on the ends of the polymer chain, often producing monosaccharides nih.govmcgill.ca. Furthermore, these enzymes can exhibit specificity for the different blocks within the alginate structure: poly-β-D-mannuronate (polyM), poly-α-L-guluronate (polyG), or the heterogeneous polyMG regions nih.govresearchgate.net.
Generation of Unsaturated Oligosaccharides
A key feature of alginate lyases is their β-elimination mechanism, which results in the formation of a double bond between the C4 and C5 carbons at the non-reducing end of the newly formed oligosaccharide mdpi.commcgill.caresearchgate.net. This product is known as a 4-deoxy-L-erythro-hex-4-enopyranosyluronate residue nih.gov. These unsaturated oligosaccharides are the characteristic products of enzymatic alginate degradation and are of significant interest due to their biological activities mdpi.commcgill.ca.
The degradation of alginate by endolytic alginate lyases typically yields a mixture of unsaturated di-, tri-, and tetrasaccharides as the main final products nih.govbohrium.commdpi.com. For example, the enzyme from Cellulophaga sp. NJ-1 was shown to completely hydrolyze sodium alginate into low molecular weight oligosaccharides nih.gov. Similarly, an alginate lyase from Pseudomonas sp. HZJ216 was used to produce six different unsaturated di- and trisaccharides, including ΔMM, ΔGM, ΔGG, ΔMG, ΔM, and ΔG (where Δ represents the unsaturated non-reducing end) zju.edu.cn. The size and composition of the generated unsaturated oligosaccharides can be controlled by selecting an enzyme with appropriate specificity and by controlling the reaction conditions nih.gov.
Table 2: Examples of Enzymatic Production of Unsaturated Oligosaccharides
| Enzyme Source | Substrate | Primary Unsaturated Products | Reference |
| Cellulophaga sp. NJ-1 | Sodium Alginate | Low molecular weight oligosaccharides (di-, tri-, tetramers) | nih.gov |
| Pseudomonas sp. HZJ216 | Algal Alginate | Di- and trisaccharides (ΔMM, ΔGM, ΔGG, ΔMG, etc.) | zju.edu.cn |
| Vibrio sp. QY101 | Poly-M, Poly-G, Sodium Alginate | Oligosaccharides larger than pentasaccharides | researchgate.net |
| Flammeovirga sp. (Aly1) | Alginate | Unsaturated disaccharides and trisaccharides | bohrium.com |
Oligomannuronate Production
The targeted production of oligomannuronates, which are oligosaccharides composed primarily of β-D-mannopyranuronic acid units, is achieved through the enzymatic degradation of the poly-β-D-mannuronate (polyM) blocks of alginate researchgate.net. This requires the use of mannuronate-specific alginate lyases (EC 4.2.2.3), also known as polyM lyases researchgate.net. These enzymes specifically recognize and cleave the glycosidic linkages between two M residues wikipedia.org.
An example of this is the alginate lyase from Vibrio alginolyticus ATCC 17749, which exhibits specificity for the β-1,4 bonds involving D-mannuronate units researchgate.net. When such M-specific endolytic enzymes act on alginate, they degrade the M-rich regions, releasing a series of saturated and unsaturated oligomannuronates. The final products are typically small oligosaccharides, with the smallest retaining the β-D-mannuronate unit at their reducing end wikipedia.org. The enzymatic production of oligomannuronates allows for the generation of fractions with a specific degree of polymerization, which is crucial for studying their structure-function relationships and for various biotechnological applications researchgate.net.
Table 3: Enzymes and Methods for Oligomannuronate Production
| Enzyme/Method | Specificity/Principle | Substrate | Products |
| Mannuronate-specific alginate lyase (EC 4.2.2.3) | Cleaves glycosidic bonds between β-D-mannuronate residues | Poly-β-D-mannuronate (PolyM) blocks in alginate | Oligosaccharides with β-D-mannuronate at the reducing end wikipedia.org |
| Alginate lyase from V. alginolyticus | Specific for β-1,4 bonds involving D-mannuronate | Alginate | Mannuronate-containing oligosaccharides researchgate.net |
| Hydrogen Peroxide Degradation | Chemical oxidative degradation | Polymannuronates | Mixture of oligomannuronates (DP 2-7) researchgate.net |
Advanced Methodologies for the Analysis and Characterization of β D Mannopyranuronic Acid
Spectroscopic Techniques
Spectroscopic methods are paramount in the analysis of β-D-mannopyranuronic acid, offering non-destructive and highly detailed information about its chemical environment.
NMR spectroscopy is a powerful tool for the detailed structural analysis of β-D-mannopyranuronic acid, providing information on the chemical environment of each proton and carbon atom. researchgate.net
The complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is fundamental for the structural confirmation of β-D-mannopyranuronic acid. researchgate.net These assignments are typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net While specific chemical shift values can vary slightly depending on the solvent and experimental conditions, typical assignments for the monomeric unit within a polysaccharide chain have been reported.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for β-D-Mannopyranuronic Acid Residues
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | 4.8 - 5.2 | 100 - 103 |
| H-2 | 3.8 - 4.2 | 70 - 73 |
| H-3 | 3.7 - 4.1 | 72 - 75 |
| H-4 | 3.6 - 4.0 | 78 - 81 |
| H-5 | 4.0 - 4.4 | 75 - 78 |
| C-6 (Carboxyl) | - | 174 - 177 |
Note: Chemical shifts are approximate and can be influenced by factors such as pH, temperature, and the nature of the surrounding polymer.
In complex environments, such as within polysaccharides, proton NMR spectra can be complicated by signal overlap and multiplet patterns arising from homonuclear couplings. chemrxiv.orgyoutube.com Pure shift NMR techniques are designed to suppress these couplings, resulting in simplified spectra where each proton signal appears as a singlet. youtube.commanchester.ac.uk This significant enhancement in resolution is particularly beneficial for the analysis of uronic acids like β-D-mannopyranuronic acid, where spectral crowding can obscure important structural details. youtube.com
Compressive sampling is a more recent development that can be combined with pure shift NMR to reduce the often lengthy experiment times associated with these techniques. manchester.ac.uk This approach allows for the acquisition of high-resolution data in a fraction of the time required by traditional methods, making it a valuable tool for the analysis of complex carbohydrates. chemrxiv.org
Two-dimensional (2D) NMR spectroscopy is indispensable for the complete structural elucidation of β-D-mannopyranuronic acid, especially when it is part of a larger polymer. harvard.edulibretexts.org These experiments provide correlation maps that reveal connectivity between different nuclei. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It is crucial for tracing the proton network within the pyranose ring of β-D-mannopyranuronic acid.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons within a single monosaccharide residue. harvard.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the glycosidic linkages between β-D-mannopyranuronic acid units and other monosaccharides in a polymer, as well as for confirming the assignment of the carboxyl carbon (C-6).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. emory.edu This information is critical for determining the three-dimensional conformation and stereochemistry of the molecule. emory.edu
Mass spectrometry is a fundamental technique for determining the molecular weight of β-D-mannopyranuronic acid and its derivatives. chemspider.comnih.gov When coupled with a soft ionization technique like Electrospray Ionization (ESI), it becomes a powerful tool for analyzing non-volatile and thermally labile molecules like carbohydrates. nih.govnih.gov
ESI-MS allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and enabling the observation of the intact molecular ion. nih.gov This is crucial for confirming the molecular formula of β-D-mannopyranuronic acid. Furthermore, by employing tandem mass spectrometry (MS/MS), specific ions can be selected and fragmented to provide detailed structural information. nih.gov The fragmentation patterns observed in ESI-MS/MS can reveal the sequence of monosaccharides in an oligosaccharide containing β-D-mannopyranuronic acid and the nature of their glycosidic linkages. nih.gov
Table 2: Key Ions Observed in ESI-MS of β-D-Mannopyranuronic Acid
| Ion | Description |
|---|---|
| [M-H]⁻ | Deprotonated molecule (in negative ion mode) |
| [M+Na]⁺ | Sodium adduct (in positive ion mode) |
| [M+K]⁺ | Potassium adduct (in positive ion mode) |
Note: M represents the neutral β-D-mannopyranuronic acid molecule.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in β-D-mannopyranuronic acid. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. docbrown.info
Key characteristic absorption bands in the IR spectrum of β-D-mannopyranuronic acid include:
A broad absorption in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups.
A strong absorption band around 1735 cm⁻¹ (for the protonated carboxylic acid) or around 1600 cm⁻¹ and 1410 cm⁻¹ (for the carboxylate anion), which are characteristic of the C=O stretching of the carboxyl group. researchgate.net
Absorptions in the fingerprint region (approximately 1200-800 cm⁻¹) are indicative of C-O stretching and C-H bending vibrations. A peak around 819 cm⁻¹ has been specifically associated with β-D-mannuronic acid residues in alginates. researchgate.netresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for β-D-Mannopyranuronic Acid
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3600-3200 | O-H stretch | Hydroxyl groups |
| ~1735 | C=O stretch | Carboxylic acid (protonated) |
| ~1600 & ~1410 | C=O stretch (asymmetric & symmetric) | Carboxylate anion |
| 1200-1000 | C-O stretch | Alcohols, ethers, carboxylic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of β-D-mannopyranuronic acid, which is often present in complex mixtures derived from biological sources like brown algae. nih.gov The choice of technique depends on the analytical goal, whether it is quantification of the monosaccharide, analysis of its oligomeric or polymeric forms, or determination of its presence in prehydrolysates.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of monosaccharides, including uronic acids. For effective analysis of compounds like β-D-mannopyranuronic acid, pre-column derivatization is often employed to enhance detection. One common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov
Gradient elution, using a mixture of aqueous buffers (e.g., ammonium (B1175870) acetate-acetic acid) and an organic solvent like acetonitrile, allows for the efficient separation of different monosaccharides within a single run. nih.gov This method has proven to be reproducible and can be validated according to international guidelines, showing excellent linearity, precision, and stability. nih.gov
| Parameter | Example Specification | Source |
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Derivatization | 1-phenyl-3-methyl-5-pyrazolone (PMP) | nih.gov |
| Column | Poroshell EC-C18 (4.6 × 100 mm, 2.7 μm) | nih.gov |
| Mobile Phase | Gradient elution with NH4Ac-HAc and acetonitrile | nih.gov |
| Application | Simultaneous determination of free monosaccharides in serum | nih.gov |
Anion Exchange Liquid Chromatography
High-Performance Anion-Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a powerful method for the simultaneous analysis of monosaccharides, uronic acids, and aldonic acids without the need for derivatization. ncsu.edu This technique is particularly well-suited for analyzing acidic sugars like β-D-mannopyranuronic acid due to the negative charge of their carboxyl groups at alkaline pH.
HPAEC offers high specificity, speed, and sensitivity, making it ideal for determining the composition of complex carbohydrate mixtures, such as those found in biomass prehydrolysates. ncsu.edu The separation occurs on a specialized anion-exchange column where charged analytes are retained and then eluted by increasing the ionic strength of the mobile phase, typically using a salt gradient. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is highly effective for the quantification of β-D-mannopyranuronic acid and its derivatives. nih.gov For instance, a method using a SUPELCOGELTM Pb column with water as the mobile phase can achieve separation, followed by detection using mass spectrometry in negative ionization electrospray mode. nih.gov This approach provides high accuracy and precision. nih.gov
LC-MS is also invaluable for analyzing the degradation products of alginates, which are polymers of β-D-mannopyranuronic acid and α-L-guluronic acid. nih.gov It can identify and quantify the unsaturated oligosaccharides released by alginate lyases, providing insight into the enzyme's mode of action. nih.gov
| Parameter | Example Specification | Source |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Separation Column | SUPELCOGELTM Pb, 6% Crosslinked | nih.gov |
| Mobile Phase | HPLC-grade water | nih.gov |
| Detection | Negative ionization electrospray mass spectrometry | nih.gov |
| Application | Quantification of D-mannose in human serum | nih.gov |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is another technique commonly used for the separation of monosaccharides and their uronic acid derivatives. ncsu.edu CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio. Given that uronic acids like β-D-mannopyranuronic acid are charged at neutral or alkaline pH, CE provides an effective means for their separation from neutral sugars and other components in a sample.
Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS)
For the characterization of polymers containing β-D-mannopyranuronic acid, such as alginates, Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS) is an exceptionally powerful tool. contractlaboratory.com SEC separates macromolecules based on their hydrodynamic volume, with larger molecules eluting first. contractlaboratory.com The MALS detector then measures the intensity of light scattered by the eluting molecules at multiple angles. contractlaboratory.com
This combination allows for the direct determination of the absolute weight-average molar mass (Mw) without relying on column calibration with standards. rsc.orgnih.gov SEC-MALLS can also determine other key parameters of polymeric structures, providing a comprehensive profile of the macromolecule. rsc.orgharvard.edu
| Measured Parameter | Description | Source |
| Weight-Average Molar Mass (Mw) | Absolute molecular weight of the polymer. | rsc.orgnih.gov |
| Number-Average Molar Mass (Mn) | The statistical average molecular weight of the polymer molecules. | rsc.orgnih.gov |
| Dispersity (Đ) | The ratio Mw/Mn, indicating the breadth of the molar mass distribution. | rsc.orgnih.gov |
| Radius of Gyration (Rg) | A measure of the size of large particles or polymers. | contractlaboratory.com |
X-ray Diffraction and Crystallography for Structural Elucidation of Enzymes and Complexes
X-ray crystallography is the definitive method for determining the detailed three-dimensional structure of macromolecules at atomic resolution. biologiachile.clnih.gov This technique is crucial for understanding the function of enzymes that interact with or modify polymers containing β-D-mannopyranuronic acid, such as alginate lyases. nih.gov
The process involves crystallizing the purified enzyme, exposing the crystal to an X-ray beam, and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the crystal's unit cell, while the intensities of the spots are used to calculate an electron density map, from which the molecular structure can be built and refined. nih.gov
A notable example is the structural elucidation of an alginate lyase from the human gut microbe Bacteroides cellulosilyticus. nih.gov X-ray crystallography revealed that the enzyme adopts a right-handed parallel β-helix fold. nih.gov This detailed structural information is vital for understanding its catalytic mechanism and substrate specificity towards alginate, a polymer composed of β-D-mannopyranuronic acid and its epimer. nih.gov Such studies provide insights into how these enzymes recognize and cleave the glycosidic bonds within the polysaccharide chain. nih.govbiologiachile.cl
Computational and Bioinformatics Approaches
The characterization of β-D-mannopyranuronic acid and its roles within complex polysaccharides has been significantly advanced by computational and bioinformatics methodologies. These in silico approaches provide powerful tools for predicting enzyme function from genomic data and for simulating the three-dimensional structures and dynamic behaviors of polysaccharides, offering insights that are often difficult to obtain through experimental methods alone.
Genome Mining for Putative Enzyme Identification
Genome mining is a powerful bioinformatics strategy used to identify novel enzymes by searching through vast genomic and metagenomic databases for sequences homologous to known enzyme families. This approach has been particularly fruitful in discovering enzymes that act on polysaccharides containing β-D-mannopyranuronic acid, such as alginate. The process typically involves identifying open reading frames (ORFs) that contain conserved domains characteristic of specific enzyme classes, such as polysaccharide lyases (PLs) or glycoside hydrolases (GHs).
Alginate, a linear copolymer of β-D-mannuronic acid and its C5 epimer α-L-guluronic acid, is a primary target for such enzymatic discovery. researchgate.net Researchers utilize databases like the Carbohydrate-Active enZymes (CAZyme) database, which classifies enzymes involved in carbohydrate metabolism, to pinpoint candidate genes.
A notable example of this approach was the successful mining of the genome of the human gut bacterium Bacteroides cellulosilyticus. nih.gov This led to the identification and subsequent characterization of a polysaccharide lyase from family 6 (PL6), termed BcelPL6, which demonstrates specificity for the mannuronic acid residues within the alginate chain. nih.gov Similarly, a study on the marine bacterium Vibrio sp. strain HB226069 identified 161 putative CAZymes through genome analysis, including three potential alginate lyases belonging to families PL7 and PL17. researchgate.net
Once identified, these putative enzyme-coding genes are typically cloned and expressed in a heterologous host system, such as E. coli or Pichia pastoris, for biochemical characterization. researchgate.net This allows for the confirmation of their enzymatic activity and detailed analysis of their substrate specificity—for instance, whether they preferentially cleave bonds between two β-D-mannuronic acid residues (polyM), two α-L-guluronic acid residues (polyG), or alternating residues (polyMG). nih.gov
Table 1: Examples of Putative Enzymes Identified Through Genome Mining
| Original Organism | Putative Enzyme Family | Substrate Specificity | Research Finding |
| Bacteroides cellulosilyticus | Polysaccharide Lyase 6 (BcelPL6) | PolyM | Genome mining of human gut microbiome bacteria identified this mannuronic acid-specific alginate lyase. nih.gov |
| Vibrio sp. HB226069 | Polysaccharide Lyase 7 (PL7) | Alginate | Analysis of the genome predicted three putative polysaccharide lyases involved in alginate degradation. researchgate.net |
| Vibrio sp. HB226069 | Polysaccharide Lyase 17 (PL17) | Alginate | Alongside PL7, this family was identified as a potential alginate-degrading enzyme source in the bacterium. researchgate.net |
Molecular Modeling and Simulation of Polysaccharide Conformations
Molecular modeling and simulation are indispensable computational tools for investigating the three-dimensional conformations and dynamics of polysaccharides containing β-D-mannopyranuronic acid. cnrs.fr These methods provide atomic-level insights into the structural properties that govern the function of these biopolymers.
Alginate, with its constituent β-D-mannuronic acid, is a frequent subject of such studies. nih.gov Molecular dynamics (MD) simulations can model the behavior of polysaccharide chains in different environments, such as in solution or adsorbed to a surface. cnrs.frnih.gov These simulations calculate the forces between atoms over time, allowing researchers to observe conformational changes, flexibility, and interactions with other molecules like water or ions. For instance, MD simulations have been employed to study the interaction of alginate with mineral surfaces, revealing that its adsorption is predominantly governed by van der Waals forces. nih.gov
Molecular docking, a specific type of modeling, is used to predict how a polysaccharide substrate fits into the active site of an enzyme. In the study of the BcelPL6 alginate lyase, docking a tetra-mannuronic acid molecule into the enzyme's binding groove helped to explain its high specificity for polyM blocks of alginate. nih.gov
Furthermore, computational design strategies combined with molecular dynamics simulations are used to engineer enzymes with enhanced properties. By simulating the effects of specific amino acid substitutions, researchers can predict mutations that may increase an enzyme's stability or catalytic activity. This approach was used to improve the thermostability of an alginate lyase, where simulations suggested that the enhanced performance of a mutant was due to optimized surface charge distribution and increased structural stability. researchgate.net
Table 2: Applications of Molecular Modeling in the Study of β-D-Mannopyranuronic Acid-Containing Polysaccharides
| Modeling Technique | System Studied | Key Insight |
| Molecular Dynamics (MD) | Alginate interacting with a brucite surface | Revealed that neutral polysaccharides like alginate interact strongly with the neutral mineral surface primarily through van der Waals forces. nih.gov |
| Molecular Docking | Tetra-mannuronic acid and BcelPL6 alginate lyase | The orientation of the substrate in the enzyme's active site explained the enzyme's specificity for cleaving polyM regions of alginate. nih.gov |
| Molecular Dynamics (MD) | Wild-type vs. mutant alginate lyase | Simulations suggested that increased stability in a mutant enzyme resulted from stronger hydrophobic interactions and optimized surface charges. researchgate.net |
| Potential Energy Calculations | General oligosaccharides | Used to map the allowable conformations of glycosidic linkages, which determines the overall shape and flexibility of the polysaccharide chain. cnrs.fr |
Chemical and Chemoenzymatic Synthesis of β D Mannopyranuronic Acid and Its Glycosides
Synthesis of β-D-Mannopyranuronic Acid from Hexose Precursors
The primary route to β-D-mannopyranuronic acid involves the selective oxidation of the primary alcohol at the C-6 position of a suitable D-mannose precursor. This transformation necessitates a careful selection of protecting groups to ensure that only the desired hydroxyl group is available for oxidation.
Regioselective Protection and Deprotection Strategies
The synthesis of specifically protected carbohydrate building blocks is fundamental to the successful construction of complex oligosaccharides. nih.gov In the context of β-D-mannopyranuronic acid synthesis, the strategic protection of the hydroxyl groups of a D-mannose derivative is the critical first step. This ensures that the subsequent oxidation occurs exclusively at the C-6 position.
A common strategy involves the use of benzylidene acetals to protect the C-4 and C-6 hydroxyls simultaneously. nih.govnih.gov For instance, treatment of a mannose derivative with benzaldehyde (B42025) dimethyl acetal (B89532) furnishes a 4,6-O-benzylidene protected compound. This cyclic acetal can then be regioselectively opened to free the C-6 hydroxyl group for oxidation while keeping the C-4 hydroxyl protected. nih.gov
A variety of protecting group strategies have been employed in the synthesis of mannuronic acid precursors, each with its own advantages and specific applications. The following table summarizes some of the key approaches.
| Precursor Strategy | Protecting Groups | Key Transformations | Reference |
| Benzylidene Acetal | 4,6-O-Benzylidene | Regioselective opening of the acetal | nih.govnih.gov |
| One-Pot Protection | Benzylidene and others | Sequential protection in a single reaction vessel | rsc.org |
| Silyl Exchange | Trimethylsilyl (TMS) | Regioselective exchange for other protecting groups | nih.gov |
| Benzoylation | Benzoyl esters | Regioselective benzoylation of diols and polyols | nih.gov |
Oxidation Methods for Primary Alcohols to Carboxylates
Once the C-6 hydroxyl group of the mannose precursor is selectively exposed, the next crucial step is its oxidation to a carboxylic acid. Several oxidation methods have been successfully employed for this transformation, with the choice of reagent often depending on the protecting groups present in the substrate to avoid unwanted side reactions.
A widely used and efficient method is the 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)-mediated oxidation. acs.org The TEMPO/bis(acetoxy)iodobenzene (BAIB) system has been effectively used to oxidize the primary alcohol of 4,6-di-O-benzylidene-protected mannosides to the corresponding uronic acid. nih.gov This method is valued for its high selectivity for primary alcohols and its compatibility with many common protecting groups. Another variant of this method utilizes TEMPO in combination with sodium hypochlorite (B82951) (NaClO) and sodium chlorite (B76162) (NaClO2) under neutral conditions, which has also been shown to be effective for the selective oxidation of the C-6 primary hydroxyl group of carbohydrates.
Other oxidizing agents, such as chromium(VI) reagents, have also been investigated for the oxidation of D-mannose. cdnsciencepub.com However, due to their toxicity, milder and more selective reagents like TEMPO are generally preferred in modern synthetic carbohydrate chemistry. The oxidation of the aldehyde function of an aldose to a carboxylic acid yields an aldonic acid, and when both ends of an aldose chain are oxidized, the product is an aldaric acid. libretexts.orglibretexts.org For the specific conversion of the C-6 primary alcohol to a carboxylic acid to form a uronic acid, careful selection of the oxidizing system is paramount.
The following table details common oxidation methods used to convert the C-6 primary alcohol of mannose derivatives to a carboxylate.
| Oxidation Reagent/System | Substrate | Conditions | Outcome | Reference |
| TEMPO/BAIB | 4,6-di-O-benzylidene-protected thiomannoside | - | β-(1→4)-D-mannuronic acid derivatives | nih.gov |
| TEMPO/NaClO/NaClO2 | Allyl mannoside | Neutral pH | Methyl mannuronate after esterification | acs.org |
| Chromium(VI) | D-mannose | Perchloric acid | Degradation products | cdnsciencepub.com |
Synthesis of Nucleotide Sugar Derivatives
Guanosine (B1672433) diphosphate-β-D-mannuronic acid (GDP-ManA) is the key activated sugar nucleotide donor for the biosynthesis of alginate in bacteria and algae. nih.govdigitellinc.com Its synthesis, therefore, is of significant interest for studying the enzymes involved in this pathway. Both purely chemical and chemoenzymatic approaches have been developed to access this important molecule.
Chemical and Enzymatic Routes to Sugar Nucleotide Feedstocks
The synthesis of GDP-ManA typically starts with the preparation of D-mannuronic acid 1-phosphate. This can be achieved through a chemoenzymatic strategy where a chemically synthesized, C6-modified mannose 1-phosphate is used as a substrate for enzymatic pyrophosphorylative coupling. nih.govchemrxiv.org The chemical synthesis of these modified mannose 1-phosphates allows for the introduction of various functional groups to probe enzyme-substrate interactions. nih.gov
For instance, a common strategy involves the functionalization at the C-6 position of a mannose derivative, followed by phosphorylation at the anomeric center to yield the desired mannose 1-phosphate precursor. nih.gov These precursors can then be utilized in enzymatic reactions to generate the final nucleotide sugar.
Pyrophosphorylative Coupling Approaches
The crucial step in the synthesis of GDP-ManA is the formation of the pyrophosphate linkage. This is typically achieved by coupling a mannuronic acid 1-phosphate with a guanosine monophosphate (GMP) derivative.
A purely chemical approach involves the phosphorylation of an appropriately protected mannuronic acid 1-phosphate with a guanosine phosphoramidite. This method has been successfully used to synthesize GDP-ManA in multi-milligram quantities. nih.gov
Chemoenzymatic approaches, on the other hand, leverage the substrate promiscuity of certain enzymes. For example, GDP-mannose pyrophosphorylase (GDP-Man PP) from Salmonella enterica has been shown to accept various C6-modified mannose 1-phosphates as substrates, coupling them with guanosine triphosphate (GTP) to form the corresponding GDP-mannose analogues. nih.govchemrxiv.org This chemoenzymatic strategy provides a powerful tool for generating a range of GDP-ManA probes to study the mechanism of enzymes like GDP-mannose dehydrogenase (GMD), which is responsible for the oxidation of GDP-mannose to GDP-ManA in the alginate biosynthesis pathway. digitellinc.comresearchgate.net
The following table summarizes different approaches for the pyrophosphorylative coupling to synthesize GDP-ManA and its analogues.
| Coupling Method | Substrates | Key Reagents/Enzymes | Product | Reference |
| Chemical Synthesis | Mannuronic acid 1-phosphates, Guanosine phosphoramidite | Phosphorylation reagents | GDP-mannuronic acid | nih.gov |
| Chemoenzymatic Synthesis | C6-modified mannose 1-phosphates, GTP | GDP-mannose pyrophosphorylase (GDP-Man PP) | C6-modified GDP-mannose analogues | nih.govchemrxiv.org |
Glycosylation Strategies for β-D-Mannopyranuronic Acid-Containing Oligosaccharides
The construction of the β-mannosidic linkage is notoriously challenging in carbohydrate synthesis due to the steric hindrance of the axial C-2 substituent and the opposing anomeric effect, which favors the formation of the α-anomer. acs.org The presence of an electron-withdrawing carboxylate group at C-5 in mannuronic acid donors adds another layer of complexity, initially thought to render these donors unreactive. However, recent studies have shown that mannopyranosyl uronic acid donors can be powerful tools for the construction of β-mannosidic linkages. tandfonline.com
Several strategies have been developed to control the stereoselectivity of glycosylation with mannuronic acid donors. One effective method utilizes a 4,6-O-benzylidene-protected thiomannoside donor, which promotes the formation of the β-linkage. nih.gov This strategy has been used in the synthesis of β-(1→4)-linked di- and tri-D-mannuronic acid neoglycolipids. nih.gov
Another innovative approach involves the use of a C-5 carboxylate group as a β-directing group. This strategy has been successfully implemented in the first automated solution-phase synthesis of β-1,4-mannuronate oligomers up to a hexasaccharide. acs.org More recently, an automated solid-phase synthesis of β-mannuronic acid alginates has been developed, allowing for the construction of oligomers with up to twelve β-mannosidic linkages in a stereoselective manner. researchgate.net
The use of a 3-O-picoloyl group on the mannuronic acid donor has also been shown to be highly effective for the synthesis of β-glycosides through H-bond-mediated aglycone delivery (HAD). rsc.org This method has been utilized to synthesize a tetrasaccharide with β-(1→3)-mannuronic acid linkages. rsc.org Interestingly, the same study demonstrated that a 3-O-benzoyl group on the donor leads to complete α-manno stereoselectivity. rsc.org Lactonized glycosyl donors have also been investigated and found to provide moderate to high β-manno stereoselectivity. rsc.org
The following table summarizes the stereochemical outcomes of various glycosylation strategies using mannuronic acid donors.
| Glycosylation Strategy | Donor Protecting Groups | Acceptor | Stereoselectivity (α:β) | Reference |
| H-bond-mediated aglycone delivery (HAD) | 3-O-picoloyl | 6-OH acceptor | 1:20 (at 5 mM) | rsc.org |
| Standard Glycosylation | 3-O-benzoyl | 6-OH acceptor | α-only | rsc.org |
| Lactonized Donor | - | 6-OH acceptor | 1:25 | rsc.org |
| Automated Solution-Phase Synthesis | C-5 carboxylate | - | High β-selectivity | acs.org |
| Automated Solid-Phase Synthesis | N-phenyltrifluoroacetimidoyl leaving group | - | Complete β-selectivity | researchgate.net |
| Thio-glycoside Donor | 4,6-di-O-benzylidene | - | Diastereoselective β-D-mannosylation | nih.gov |
Stereoselective Glycosylation
The stereoselective synthesis of β-D-mannopyranuronic acid glycosides is a significant challenge in carbohydrate chemistry. The inherent preference of mannose-type donors for α-glycosylation necessitates carefully designed strategies to achieve the desired β-linkage. Recent research has focused on methodologies such as H-bond-mediated aglycone delivery (HAD) and the use of specific protecting groups to control stereoselectivity. rsc.org
A notable advancement involves the use of mannuronic acid donors equipped with a 3-O-picoloyl group. rsc.org This participating group facilitates the formation of β-glycosides through the HAD mechanism. The effectiveness of this approach is demonstrated in the glycosylation of various glycosyl acceptors. For instance, the glycosylation of a 4-OH acceptor with a 3-O-picoloyl-functionalized donor in the presence of N-iodosuccinimide (NIS) and triflic acid (TfOH) in dichloromethane (B109758) (DCE) yielded the corresponding disaccharide with high β-selectivity. rsc.org The stereochemical outcome was further improved by conducting the reaction at high dilution, which favors the intramolecular aglycone delivery pathway. rsc.org
In contrast, the use of a 3-O-benzoyl group on the mannuronic acid donor leads to complete α-stereoselectivity. rsc.org This highlights the critical role of the C-3 substituent in directing the stereochemical outcome of the glycosylation. Another approach to influence stereoselectivity involves the use of 3,6-lactonized glycosyl donors, which have been shown to provide moderate to high β-manno stereoselectivity in glycosylations. rsc.org
The choice of glycosyl acceptor also plays a role in the efficiency and stereoselectivity of the reaction. Glycosylation with primary alcohol acceptors generally proceeds with good yields and high β-selectivity. Secondary alcohol acceptors, while also yielding the desired β-linked products, may require longer reaction times and can sometimes result in lower, though still commendable, stereoselectivity. rsc.org
The development of novel mannosyl donors that provide 1,2-cis-mannosides through neighboring-group participation of thioether auxiliaries represents another significant strategy. nih.gov A key element in this approach is the use of C4-locked mannuronic acid lactones, which enables the neighboring-group participation of the C2 auxiliary. nih.gov
Table 1: Stereoselective Glycosylation of Mannuronic Acid Donors
| Donor | Acceptor | Promoter/Conditions | Product | Yield (%) | α/β Ratio |
|---|---|---|---|---|---|
| 3-O-Picoloyl Donor | 6-OH Acceptor | NIS/TfOH, DCE | Disaccharide | 92 | 1:25 |
| 3-O-Picoloyl Donor | 4-OH Acceptor | NIS/TfOH, DCE (50 mM) | Disaccharide | 79 | 1:11 |
| 3-O-Picoloyl Donor | 4-OH Acceptor | NIS/TfOH, DCE (5 mM) | Disaccharide | 96 | 1:20 |
| 3-O-Benzoyl Donor | 6-OH Acceptor | NIS/TfOH, DCE | Disaccharide | 92 | α-only |
| 3-O-Benzoyl Donor | 4-OH Acceptor | NIS/TfOH, DCE | Disaccharide | 85-90 | α-only |
| 3,6-Lactonized Donor | 6-OH Acceptor | NIS/TfOH, DCE | Disaccharide | 57 | 1:25 |
| 3,6-Lactonized Donor | 4-OH Acceptor | NIS/TfOH, DCE | Disaccharide | 27 | 1:11 |
Data sourced from a study on a versatile approach to the synthesis of glycans containing mannuronic acid residues. rsc.org
Synthesis of Analogs and Modified Derivatives
The synthesis of analogs and modified derivatives of β-D-mannopyranuronic acid is crucial for investigating the structure-activity relationships of complex carbohydrates and for developing new therapeutic agents. A key area of research is the synthesis of neoglycolipids containing β-(1→4)-linked D-mannuronic acid residues, which are potential ligands for Toll-like receptors (TLRs). nih.gov
The synthesis of these derivatives often involves a multi-step process that begins with the stereoselective synthesis of the corresponding β-(1→4)-linked mannose oligosaccharide. This is typically achieved using a diastereoselective β-D-mannosylation protocol with a protected 1-thio mannoside as the glycosyl donor. nih.gov For example, a 4,6-di-O-benzylidene-protected 1-thio mannoside can be used to create β-(1→4)-d-mannobiose and β-(1→4)-d-mannotriose derivatives. nih.gov
Following the construction of the oligosaccharide backbone, the primary hydroxyl groups at the C6 position are regioselectively oxidized to carboxylic acids to yield the desired mannuronic acid residues. A common and effective method for this transformation is the use of the TEMPO/BAIB (2,2,6,6-tetramethyl-1-piperidinyloxy/bis(acetoxy)iodobenzene) oxidation system. nih.gov This two-step sequence of β-mannosylation followed by oxidation provides access to β-(1→4)-di- and tri-d-mannuronic acid neoglycolipids. nih.gov
Another important class of modified derivatives is mannuronic acid lactones. The formation of a 3,6-lactone can be achieved through TEMPO/BAIB oxidation of a protected mannose precursor. rsc.org These lactones can serve as glycosyl donors themselves, often influencing the stereochemical outcome of glycosylation reactions. The lactone ring can be subsequently opened under basic conditions, such as with lithium hydroxide (B78521) (LiOH), to furnish the desired carboxylic acid. rsc.org
The design and synthesis of novel mannosyl donors with specific functionalities to control reactivity and stereoselectivity is an active area of research. For instance, the introduction of a 3-O-picoloyl group not only directs β-stereoselectivity but also serves as a handle for further modifications. rsc.org Similarly, the synthesis of mannuronic acid lactones locked at the C4 position has been explored to facilitate neighboring-group participation for stereoselective β-mannosylation. nih.gov
Table 2: Synthesis of a β-(1→4)-linked di-D-mannuronic acid neoglycolipid
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Glycosylation | 4,6-di-O-benzylidene-protected 1-thio mannoside donor, suitable acceptor | Diastereoselective β-D-mannosylation protocol | β-(1→4)-d-mannobiose derivative |
| 2. Oxidation | β-(1→4)-d-mannobiose derivative | TEMPO/BAIB oxidation system | β-(1→4)-di-d-mannuronic acid neoglycolipid |
Based on the synthetic strategy for β-(1→4)-oligo-D-mannuronic acid neoglycolipids. nih.gov
Biological and Biotechnological Significance of β D Mannopyranuronic Acid and Its Polymers
Role in Microbial Physiology and Virulence
β-D-Mannopyranuronic acid, as a constituent of the exopolysaccharide alginate, plays a critical role in the physiology and virulence of certain microorganisms, most notably the opportunistic human pathogen Pseudomonas aeruginosa. nih.govnih.govoup.com Alginate is a linear copolymer composed of β-D-mannuronic acid and its C5-epimer, α-L-guluronic acid. nih.gov The production of alginate is a key virulence factor for P. aeruginosa, particularly in chronic infections such as those seen in the lungs of cystic fibrosis patients. nih.gov
The mucoid phenotype of P. aeruginosa, characterized by the overproduction of alginate, is associated with increased resistance to antibiotics and the host immune system. nih.govasm.org The alginate matrix forms a protective biofilm that encases the bacteria, shielding them from phagocytosis and the action of antimicrobial agents. nih.govasm.org This biofilm, a structured community of bacterial cells, enhances the bacteria's ability to adhere to surfaces and colonize tissues. nih.govoup.com Studies have shown that alginate-overproducing strains of P. aeruginosa form biofilms with a more structured and heterogeneous architecture, which contributes to their increased resistance to treatments. nih.govasm.org
Furthermore, the production of alginate is a dynamic process. P. aeruginosa can also produce alginate lyase, an enzyme that degrades the alginate polymer. nih.govoup.com This enzymatic activity allows for the dispersal of bacteria from the biofilm, enabling them to colonize new sites. nih.govoup.com Therefore, both the synthesis and degradation of this β-D-mannopyranuronic acid-containing polymer are crucial for the bacterium's life cycle and its ability to establish and maintain chronic infections. Microbial virulence factors are a wide range of molecules that pathogenic microorganisms produce to help them evade host defenses and cause disease. nih.gov These factors can include secreted products like toxins and enzymes, as well as cell surface structures such as capsules and exopolysaccharides like alginate. nih.gov
Interestingly, the presence of alginate can also influence the dynamics of polymicrobial infections. Research has shown that the alginate produced by P. aeruginosa can protect other bacteria, such as Staphylococcus aureus, from the antimicrobial products of P. aeruginosa itself. This protective effect may contribute to the co-existence of these pathogens in chronic infections.
Extracellular Matrix (ECM) and Cell Signaling Roles of Mannuronic Acid-containing Glycosaminoglycans
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix (ECM) in animals. nih.govmdpi.com They are typically composed of repeating disaccharide units, one of which is a uronic acid (such as glucuronic acid or iduronic acid) and the other is an amino sugar (like N-acetylglucosamine or N-acetylgalactosamine). whiterose.ac.uk While β-D-mannuronic acid is not a typical component of mammalian GAGs, its epimer, glucuronic acid, is a fundamental building block of several key GAGs, including hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparan sulfate. whiterose.ac.uknih.gov
The GAGs in the ECM play crucial structural and signaling roles. nih.govdrinkharlo.com Structurally, their negative charge and ability to bind large amounts of water contribute to the hydration and turgor of tissues, providing resistance to compressive forces. nih.gov They interact with fibrous proteins like collagen to create a complex and organized matrix that provides mechanical support to cells and tissues. drinkharlo.com
In terms of cell signaling, GAGs are not merely passive scaffolding molecules. They actively participate in regulating cellular processes by interacting with a wide variety of signaling molecules, including growth factors, cytokines, and chemokines. nih.govnih.gov By binding to these molecules, GAGs can:
Localize and concentrate signaling molecules: This creates gradients that can guide cell migration and development. nih.gov
Protect signaling molecules from degradation: This prolongs their activity.
Modulate the interaction between ligands and their receptors: GAGs can act as co-receptors, facilitating the formation of signaling complexes and enhancing or inhibiting signal transduction. nih.gov
Given the structural similarity between β-D-mannuronic acid and other uronic acids found in GAGs, it is conceivable that polymers containing mannuronic acid could have analogous functions in the ECM of organisms that produce them. For instance, the alginate produced by bacteria can be considered an extracellular polysaccharide that forms a matrix with signaling implications for the bacterial community within a biofilm.
Algal Cell Wall Components and Their Biological Roles
β-D-Mannopyranuronic acid is a key monomer in alginate, a major structural polysaccharide in the cell walls of brown algae (Phaeophyceae). coohom.comnih.gov Alginate, along with other polysaccharides like cellulose (B213188) and fucoidans, contributes significantly to the structural integrity and physiological functions of these marine organisms. golifescience.comresearchgate.net The cell wall provides support, protection from mechanical stress, and regulates the exchange of substances between the cell and its environment. golifescience.com
The composition of the algal cell wall varies between different algal groups. coohom.com In brown algae, alginate is a primary matrix component, providing flexibility and water-retention properties, which are crucial for survival in the harsh intertidal zone with its fluctuating tides and exposure to desiccation. coohom.com Alginate exists as a mixed salt of various cations, including calcium, sodium, and potassium, within the cell wall. dntb.gov.ua
The biological roles of alginate in algae are multifaceted:
Ion Exchange: The carboxyl groups of the β-D-mannopyranuronic and α-L-guluronic acid residues in alginate can bind with divalent cations from seawater, such as Ca²⁺, which crosslinks the polymer chains and contributes to the gel-like nature of the cell wall matrix. dntb.gov.ua
Protection: The cell wall acts as a barrier against pathogens and herbivores.
The unique properties of alginate derived from brown algae have made it a valuable biopolymer in various industries. dntb.gov.ua
Biotechnological Applications of Alginate
The polymer of β-D-mannopyranuronic acid, alginate, possesses a range of properties that make it highly valuable for various biotechnological applications. nih.govmdpi.comnih.gov Its biocompatibility, biodegradability, and ability to form gels are particularly noteworthy. dntb.gov.uanih.gov
Use in Hydrogel Systems
Alginate has the remarkable ability to form hydrogels, which are three-dimensional networks of polymer chains that can absorb large amounts of water. nih.govmdpi.com This gelation typically occurs in the presence of divalent cations, such as calcium ions (Ca²⁺), which crosslink the polymer chains. mdpi.com These alginate-based hydrogels have found extensive use in the biomedical field for applications such as:
Drug Delivery: The porous structure of alginate hydrogels allows for the encapsulation and controlled release of drugs, proteins, and other therapeutic agents. mdpi.comnih.gov The release rate can be tuned by modifying the properties of the hydrogel, such as its crosslinking density.
Tissue Engineering: Alginate hydrogels can serve as scaffolds that mimic the natural extracellular matrix, providing a suitable environment for cell growth and tissue regeneration. nih.govnih.govmdpi.com They are being explored for repairing and regenerating various tissues, including bone, cartilage, and skin. mdpi.com
Wound Dressings: Alginate-based dressings can absorb wound exudate and maintain a moist environment conducive to healing. mdpi.comresearchgate.net
The versatility of alginate hydrogels allows for their fabrication into various forms, including microspheres, fibers, and films, further expanding their utility. mdpi.com
| Application Area | Description | Key Properties Utilized |
|---|---|---|
| Drug Delivery | Encapsulation and controlled release of therapeutic agents. | Biocompatibility, Gelation, Porosity |
| Tissue Engineering | Scaffolds for cell growth and tissue regeneration. | Biocompatibility, Structural Similarity to ECM, Gelation |
| Wound Dressings | Absorption of exudate and maintenance of a moist healing environment. | Absorbency, Biocompatibility, Gelation |
Potential in Biofuel Production from Alginate Biomass
Alginate, as a major carbohydrate component of brown algae, represents a promising and sustainable feedstock for the production of biofuels, such as bioethanol. researchgate.netrsc.orgpatsnap.com Unlike terrestrial biomass, the cultivation of marine macroalgae does not compete for agricultural land and freshwater resources. rsc.org
The process of converting alginate to biofuel typically involves:
Hydrolysis: Enzymatic or chemical breakdown of the alginate polymer into its constituent monosaccharides, β-D-mannuronic acid and α-L-guluronic acid. researchgate.net
Fermentation: Genetically engineered microorganisms are then used to ferment these sugars into ethanol (B145695) or other biofuels. researchgate.netrsc.org
While there are technical challenges to overcome, such as developing efficient microbial strains for alginate degradation and fermentation, research in this area is actively progressing. researchgate.netrsc.org The co-production of valuable products like alginate alongside biofuel from seaweed biomass is also being explored to enhance the economic viability of this approach. nih.govresearchgate.net
Applications of Alginate Oligosaccharides (AOS)
Alginate oligosaccharides (AOS) are shorter-chain fragments derived from the depolymerization of alginate. nabea.pubresearchgate.netnih.gov Compared to the high-molecular-weight alginate polymer, AOS often exhibit enhanced biological activities and have a growing number of applications in various fields. nabea.pubresearchgate.net
Some of the key applications of AOS include:
Agriculture: AOS can act as plant growth promoters and biostimulants, enhancing seed germination, root development, and crop yields. They can also improve plant tolerance to various environmental stresses.
Medicine and Pharmaceuticals: AOS have been shown to possess a range of beneficial biological properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor activities. nabea.pubresearchgate.netnih.govresearchgate.net Their potential as therapeutic agents and in drug delivery systems is an active area of research. nih.gov
Food Industry: AOS can be used as prebiotics to promote the growth of beneficial gut bacteria.
Plant Growth Promotion
One of the primary ways AOS promotes plant growth is by influencing phytohormone signaling pathways. Research has shown that AOS can induce the synthesis of crucial plant hormones. For instance, in rice, AOS treatment has been observed to increase the content of indole-3-acetic acid (IAA), a type of auxin, which is vital for root development. nih.gov This is achieved by inducing the expression of auxin-related genes and reducing the activity of IAA oxidase, the enzyme responsible for breaking down auxin. nih.gov The result is enhanced root growth, which allows for better nutrient and water uptake. nih.gov Furthermore, AOS can stimulate the production of other hormones like abscisic acid (ABA) and jasmonic acid (JA), which play roles in both growth and stress response. agropages.com
Table 1: Research Findings on Plant Growth Promotion by β-D-Mannopyranuronic Acid Polymers (Alginate Oligosaccharides)
| Plant Species | Key Findings | Reference |
| Rice (Oryza sativa L.) | Induced expression of auxin-related genes, leading to a 37.8% increase in IAA concentration in roots and promoting root development. nih.gov | nih.gov |
| Citrus | Increased soluble sugar and soluble solid contents in fruit by 7.74-15.79% and 9.98-15.35% respectively. Enhanced net photosynthetic rate after multiple applications. frontiersin.org | frontiersin.org |
| Sorghum | 0.125% AOS solution increased the germination rate and promoted seedling growth. 0.0625% AOS solution was beneficial for chlorophyll (B73375) synthesis and root vigor. marine-oligo.com | marine-oligo.com |
| General Crops | Can increase auxin content by eight times and abscisic acid (ABA) content by five times, leading to rapid rooting, sprouting, and growth. agropages.com | agropages.com |
Induction of Secondary Metabolites in Plants
Beyond promoting primary growth, polymers of β-D-Mannopyranuronic acid act as elicitors, triggering the plant's defense mechanisms through the induction of secondary metabolite production. mdpi.comnih.gov Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in its interaction with the environment, particularly in defense against pathogens and herbivores.
The application of alginate and its oligosaccharide derivatives has been shown to stimulate the phenylpropanoid pathway, a major route for the synthesis of a wide range of secondary metabolites, including phenolic compounds. nih.gov In tomato seedlings, for example, treatment with oligoalginates led to a significant and rapid increase in the accumulation of phenolic compounds in the leaves, reaching levels up to four times higher than in untreated plants within 24 hours. nih.gov This was accompanied by a marked increase in the activity of Phenylalanine Ammonia-Lyase (PAL), a key enzyme in the phenylpropanoid pathway. nih.govmdpi.com Phenolic compounds can reinforce plant cell walls, making them more resistant to pathogen attack. mdpi.com
Furthermore, AOS can induce the synthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to infection. marine-oligo.com This induction is part of a broader activation of the plant's immune system. AOS treatment can activate signaling pathways involving salicylic (B10762653) acid (SA) and jasmonic acid (JA), which are critical for systemic acquired resistance against a wide range of pathogens, including bacteria and viruses. agropages.com The ability of AOS to induce the production of reactive oxygen species (ROS) and nitric oxide (NO) is also a key part of the initial defense signaling cascade. mdpi.com By activating these defense pathways, AOS can enhance the plant's resistance to various biotic and abiotic stresses. mdpi.comnih.gov
Table 2: Research Findings on the Induction of Secondary Metabolites by β-D-Mannopyranuronic Acid Polymers (Alginate and Alginate Oligosaccharides)
| Plant Species | Key Findings | Reference |
| Tomato (Lycopersicon esculentum) | Oligoalginates induced a 4-fold increase in phenolic compounds and a 2-fold increase in Phenylalanine Ammonia-Lyase (PAL) activity compared to controls. nih.gov | nih.gov |
| Rice (Oryza sativa) | Under salt stress, AOS treatment significantly increased levels of non-enzymatic antioxidants like ASA and GSH, and antioxidant enzymes such as SOD, CAT, and APX. nih.gov It also increased the activity of phenylalanine ammonia-lyase. mdpi.com | mdpi.comnih.gov |
| Arabidopsis | AOS induced the production of both nitric oxide (NO) and reactive oxygen species (ROS), which are primary signals for initiating defense reactions. It also activated the salicylic acid (SA) pathway. mdpi.com | mdpi.com |
| General Crops | Activates the immune system through salicylic acid (SA) and jasmonic acid (JA) pathways, enhancing resistance to bacteria and viruses. agropages.com | agropages.com |
Advanced Research Perspectives and Emerging Areas
Engineering of Microbial Production Systems for Mannuronic Acid Derivatives
The biotechnological production of β-D-mannuronic acid and its derivatives is a rapidly advancing field, driven by the need for sustainable and controlled manufacturing processes. nih.gov Microbial fermentation offers a promising alternative to traditional extraction from brown seaweed, which can suffer from heterogeneity in composition and properties. griffith.edu.au Researchers are actively engineering microbial hosts to enhance the production of these valuable compounds. nih.gov
The choice of microbial host is also a critical factor. nih.gov While native producers like Azotobacter and Pseudomonas species are a natural choice, researchers are also exploring the use of engineered surrogate hosts. nih.govdoaj.org These heterologous systems can be genetically modified to express the necessary biosynthetic genes for mannuronate production, potentially offering advantages in terms of growth characteristics and downstream processing. nih.gov Rational engineering of these microbial factories can lead to improved production titers and a reduction in unwanted byproducts, facilitating the isolation and purification of the target mannuronate derivatives. nih.gov
Table 1: Key Enzymes in the Biosynthesis of GDP-Mannuronic Acid
| Enzyme Name | Function | Role in Production |
| Phosphomannose isomerase/GDP-mannose pyrophosphorylase (AlgA) | Catalyzes the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate and then to GDP-mannose. griffith.edu.au | A crucial early step in the synthesis of the activated precursor. griffith.edu.au |
| Phosphomannomutase (AlgC) | Converts mannose-6-phosphate to mannose-1-phosphate. griffith.edu.au | An essential enzyme in the precursor synthesis pathway. griffith.edu.au |
| GDP-mannose dehydrogenase (AlgD) | Catalyzes the irreversible oxidation of GDP-mannose to GDP-mannuronic acid. nih.gov | A key rate-limiting and regulatory point in the biosynthesis of alginate. nih.gov |
This table summarizes the primary enzymes involved in the microbial synthesis of the key precursor for β-D-mannuronic acid polymers.
Development of Novel Enzymes for Glycan Modification
The structural and functional properties of polysaccharides containing β-D-mannuronic acid, such as alginate, are heavily influenced by enzymatic modifications that occur after the initial polymer is synthesized. nih.govresearchgate.net The development and engineering of novel enzymes for these modifications are a key area of research, with significant potential for creating tailored biopolymers with specific functionalities. doaj.orgnih.gov
A major class of these enzymes is the mannuronan C-5-epimerases . These enzymes catalyze the conversion of β-D-mannuronic acid residues into its C-5 epimer, α-L-guluronic acid (G), at the polymer level. nih.govresearchgate.netresearchgate.net This epimerization is crucial as it dramatically alters the physical properties of the polysaccharide. For instance, the presence of consecutive G-residues allows for the formation of strong gels through ion binding, a property that is highly sought after in various industrial and biomedical applications. nih.gov Researchers are not only discovering new epimerases from various natural sources but are also engineering existing ones to create alginates with novel G-block patterns and, consequently, unique gelling and biocompatibility characteristics. doaj.orgnih.gov
Another important group of enzymes is the alginate lyases . These enzymes cleave the glycosidic bonds within the alginate polymer through a β-elimination reaction, resulting in the formation of unsaturated oligosaccharides. nih.govfrontiersin.org Alginate lyases are classified based on their substrate specificity, with some preferentially acting on poly-M regions (poly(β-D-mannuronate) lyase), others on poly-G regions, and some being bifunctional. frontiersin.org The degradation of alginate into smaller oligosaccharides is of great interest as these smaller fragments often exhibit distinct biological activities compared to the high molecular weight polymer. nih.gov Novel alginate lyases with high activity and stability are being developed for applications ranging from the production of bioactive oligosaccharides to the disruption of bacterial biofilms. frontiersin.orgnih.gov
Furthermore, enzymes that modify the polymer through the addition or removal of chemical groups, such as acetylases and deacetylases , are also being investigated. nih.govresearchgate.net Acetylation of the mannuronic acid residues can protect the polymer from degradation by certain lyases and influence its interaction with other molecules. nih.govnih.gov The discovery and characterization of enzymes that control this acetylation pattern open up further possibilities for fine-tuning the properties of mannuronate-containing polysaccharides. nih.gov
Investigation of β-D-Mannopyranuronic Acid in Complex Biological Interactions
β-D-mannopyranuronic acid, as a key component of the exopolysaccharide alginate, plays a significant role in the complex interactions between microorganisms and their environment, particularly in the context of biofilm formation. nih.govresearchgate.net Biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix, which provides protection from environmental stresses and host immune responses. nih.gov
In the opportunistic pathogen Pseudomonas aeruginosa, alginate, a polymer of β-D-mannuronic acid and α-L-guluronic acid, is a major component of the biofilm matrix, especially in chronic infections such as those found in the lungs of cystic fibrosis patients. researchgate.netnih.gov The overproduction of alginate leads to a mucoid phenotype, which is associated with increased resistance to antibiotics and the host immune system. researchgate.net The presence of alginate, with its β-D-mannuronic acid backbone, contributes to the structural integrity of the biofilm, acting as an intercellular material that allows for the formation of thick, three-dimensional structures. nih.gov
Research has shown that modifications to the alginate polymer, such as O-acetylation of the mannuronic acid residues, are crucial for biofilm architecture. nih.govresearchgate.net Strains of P. aeruginosa that produce non-acetylated alginate form biofilms with significantly different structures compared to those producing the acetylated form. researchgate.net This highlights the importance of the specific chemical presentation of the mannuronate units in mediating the intercellular interactions that hold the biofilm together.
The role of β-D-mannuronic acid extends beyond a purely structural one. Alginate and its constituent oligosaccharides can act as signaling molecules, influencing the behavior of both the producing bacteria and host cells. nih.gov For example, alginate polymers and oligosaccharides have been shown to be potent immune stimulants. nih.gov This has led to investigations into the use of mannuronate-containing molecules as immunomodulatory agents. nih.govmnba-journal.com Understanding how the structure of β-D-mannuronic acid and its polymers dictates these complex biological interactions is a key area of ongoing research, with implications for controlling bacterial infections and developing new therapeutic strategies. nih.govnih.gov
Methodological Advancements in Glycan Structural Elucidation
The intricate and diverse structures of glycans, including polysaccharides composed of β-D-mannuronic acid, present significant analytical challenges. creative-biolabs.comnih.gov However, recent advancements in analytical techniques are providing researchers with powerful tools to unravel the complexities of glycan structure with greater precision and throughput. nih.gov
Mass spectrometry (MS) has become an indispensable tool for glycan analysis. creative-proteomics.com Modern ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) allow for the gentle ionization of intact glycans, enabling the precise determination of their molecular weight. creative-proteomics.com Tandem mass spectrometry (MS/MS) provides even deeper structural insights by fragmenting the glycan ions. creative-proteomics.com The analysis of these fragmentation patterns helps to determine the sequence of monosaccharides and the positions of the glycosidic linkages. creative-proteomics.com High-resolution mass spectrometry is also crucial for distinguishing between different monosaccharide compositions. diavacs.com
Table 2: Advanced Analytical Techniques for β-D-Mannopyranuronic Acid-Containing Glycans
| Technique | Information Provided | Application Example |
| Mass Spectrometry (MS) | Molecular weight, monosaccharide composition, and sequence. creative-proteomics.comdiavacs.com | Determining the size and composition of alginate oligosaccharides. researchpromo.comjournalafsj.com |
| Tandem MS (MS/MS) | Fragmentation patterns for linkage analysis and sequencing. creative-proteomics.com | Elucidating the connectivity of monosaccharides in complex glycans. creative-proteomics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Anomeric configuration, linkage positions, M/G ratio, and block structure of alginates. nih.govnih.gov | Characterizing the detailed structure of alginates from different sources. researchgate.netresearchgate.net |
| High-Performance Anion-Exchange Chromatography (HPAEC) | Separation and quantification of monosaccharides and oligosaccharides. researchgate.net | Analyzing the products of enzymatic degradation of alginate. researchgate.net |
This table provides an overview of key modern analytical methods used in the structural elucidation of glycans containing β-D-mannopyranuronic acid.
In addition to MS and NMR, other techniques such as high-performance anion-exchange chromatography (HPAEC) are used for the separation and quantification of charged glycans and their constituent monosaccharides. researchgate.net The combination of these advanced analytical methods is crucial for building a comprehensive picture of glycan structure, which is essential for understanding their function in biological systems and for developing new applications for these complex carbohydrates. creative-biolabs.comnih.gov
Q & A
How can beta-D-Mannopyranuronic acid be accurately identified and quantified in complex biological matrices?
Basic Research Focus
Methodological approaches include:
- Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection for separation and quantification .
- Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) to confirm stereochemical configuration, leveraging characteristic chemical shifts for uronic acids .
- Calibration Standards : Use pharmacopeial-grade reference materials (e.g., USP/EP standards) to ensure traceability and minimize inter-laboratory variability .
Key Considerations : Validate methods per ICH guidelines, including specificity, linearity, and recovery rates in biological samples (e.g., plant extracts or microbial cultures).
What experimental strategies resolve discrepancies in reported bioactivity data of this compound across studies?
Advanced Research Focus
Address contradictions through:
- Controlled Variable Isolation : Standardize parameters such as pH, temperature, and solvent systems to isolate confounding factors .
- Replication Studies : Cross-validate findings in independent labs using identical purification protocols (e.g., ion-exchange chromatography for polysaccharide isolation) .
- Meta-Analysis Frameworks : Apply PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to systematically compare bioactivity datasets .
Example : Conflicting immunomodulatory effects may arise from variations in glycosidic linkage analysis; use methylation analysis or enzymatic digestion to clarify structural contributions .
What are the challenges in synthesizing this compound derivatives with high stereochemical purity?
Advanced Methodological Focus
Synthesis hurdles include:
- Anomeric Control : Employ protecting-group strategies (e.g., benzylidene acetal) to direct glycosylation toward β-configuration .
- Oxidation State Management : Use TEMPO/NaClO systems for selective C6 hydroxyl oxidation to carboxyl groups without over-oxidation .
- Analytical Validation : Combine LC-MS and circular dichroism to confirm stereochemical integrity post-synthesis .
Case Study : Synthesis of alginate analogs requires rigorous monitoring of epimerization during uronic acid formation .
How do computational models enhance understanding of this compound's conformational dynamics?
Advanced Research Focus
Computational approaches include:
- Molecular Dynamics (MD) Simulations : Model interactions with calcium ions in alginate gels to predict mechanical properties .
- Density Functional Theory (DFT) : Calculate acid dissociation constants (pKa) to explain pH-dependent solubility .
- Docking Studies : Predict binding affinities with carbohydrate-active enzymes (e.g., mannuronan C-5-epimerases) .
Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography of enzyme-substrate complexes) .
How to formulate a research question on this compound's role in plant cell walls using the PICOT framework?
Basic Research Design
Apply PICOT criteria:
- Population : Plant cell wall polysaccharides (e.g., Arabidopsis thaliana).
- Intervention : Enzymatic removal of this compound residues.
- Comparison : Wild-type vs. mutant plants lacking uronic acid biosynthesis genes.
- Outcome : Changes in cell wall rigidity and pathogen resistance.
- Time : 4-week growth period post-intervention .
Ethical Alignment : Ensure compliance with plant biosafety protocols and data reproducibility standards .
What methodologies address the low yield of this compound in microbial fermentation?
Advanced Bioprocessing Focus
Optimize production via:
- Strain Engineering : CRISPR-Cas9 editing of Pseudomonas spp. to enhance uronic acid synthase expression .
- Fed-Batch Cultivation : Monitor carbon/nitrogen ratios to prevent catabolite repression .
- Downstream Processing : Implement tangential flow filtration for scalable polysaccharide recovery .
Data Interpretation : Use ANOVA to assess the impact of fermentation parameters (e.g., pH, agitation) on yield .
How to analyze conflicting data on this compound's antioxidant capacity in vitro vs. in vivo?
Advanced Data Analysis
Resolve contradictions by:
- Assay Standardization : Compare ORAC (Oxygen Radical Absorbance Capacity) and DPPH assays under identical redox conditions .
- Bioavailability Studies : Track metabolized forms in animal models using isotopic labeling (e.g., ¹³C-NMR) .
- Systematic Review : Apply PRISMA guidelines to evaluate bias in existing literature .
Key Insight : In vitro overestimation may stem from non-physiological radical concentrations; calibrate assays to in vivo ROS levels .
What are the best practices for integrating this compound data into broader polysaccharide databases?
Basic Data Management
Follow FAIR principles:
- Formatting : Use standardized descriptors (e.g., IUPAC nomenclature for glycosidic linkages) .
- Metadata Annotation : Include experimental conditions (e.g., NMR field strength, solvent system) .
- Ethical Sharing : Deposit raw data in repositories like GlyTouCan with DOI assignment .
Tool Recommendation : Leverage Glycam Builder for 3D structural visualization and database integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
